2-Guanidinobenzimidazole
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCTKUQWXYIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32488-84-9 (di-hydrochloride) | |
| Record name | 2-Benzimidazolylguanidine | |
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DSSTOX Substance ID |
DTXSID6063858 | |
| Record name | 1-(Benzimidazol-2-yl)guanidine | |
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Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-95-1 | |
| Record name | 2-Guanidinobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Benzimidazolylguanidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5418-95-1 | |
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| Record name | Guanidine, N-1H-benzimidazol-2-yl- | |
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| Record name | 1-(Benzimidazol-2-yl)guanidine | |
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| Record name | 1-(benzimidazol-2-yl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.116 | |
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| Record name | 2-GUANIDINOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ07TOI8GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fundamental Properties of 2-Guanidinobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that combines the structural features of benzimidazole (B57391) and guanidine (B92328). This arrangement confers a unique set of physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is recognized primarily as a potent and selective blocker of the voltage-gated proton channel Hv1, but also exhibits a broader range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document provides an in-depth overview of the core fundamental properties of 2-GBI, detailed experimental methodologies for its synthesis and evaluation, and visual representations of its mechanisms of action and experimental workflows.
Chemical and Physicochemical Properties
This compound is a planar molecule featuring a delocalized 10 π-electron system from the benzimidazole core conjugated with the exocyclic guanidine group. This structure is responsible for its high basicity and its ability to act as a versatile ligand.[1]
Table 1: Identifiers and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1H-Benzimidazol-2-yl)guanidine | [2] |
| Synonyms | 2-Benzimidazolylguanidine, NSC 10548 | [2] |
| CAS Number | 5418-95-1 | [3][4] |
| Molecular Formula | C₈H₉N₅ | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Appearance | Beige to Brown-Purple Fine Crystalline Powder | [5][6] |
| SMILES | NC(=N)Nc1nc2ccccc2[nH]1 | [3] |
| InChI Key | JJWCTKUQWXYIIU-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Melting Point | 242-244 °C (decomposes) | [3][5] |
| Boiling Point | 296.48°C (Rough Estimate) | [5] |
| Density | 1.2954 g/cm³ (Rough Estimate) | [5] |
| pKa (Predicted) | 13.67 ± 0.30 | [5] |
| Solubility | Water: Up to 4 mg/mL (with warming) DMSO: Up to 50 mg/mL | [5] |
| Storage & Stability | Stable for 1 year as supplied. Solutions in DMSO or water may be stored at -20°C for up to 3 months. Store sealed in a dry place at room temperature. | [5][6] |
Biological Activities and Mechanisms of Action
The unique structure of 2-GBI allows it to interact with various biological targets, leading to a range of pharmacological effects.
Inhibition of Voltage-Gated Proton Channel (Hv1)
The most well-characterized activity of 2-GBI is its role as a selective, state-dependent blocker of the voltage-gated proton channel, Hv1.[6] These channels are crucial for pH homeostasis and are implicated in the pathophysiology of conditions like ischemic stroke and cancer metastasis.[7][8]
Mechanism: 2-GBI blocks the channel by binding to the open state of the voltage-sensing domain (VSD) from the intracellular side.[7][8] This binding event physically occludes the proton conduction pathway. Mutant cycle analysis has identified four key residues in the human Hv1 channel that form the binding site: Aspartate 112, Phenylalanine 150, Serine 181, and Arginine 211.[7][8] The inhibitor orients itself with its benzimidazole ring interacting with D112, S181, and R211, while the guanidine group is positioned near R211.[8]
Anticancer Activity
As a member of the benzimidazole class, 2-GBI is associated with significant anticancer properties. Benzimidazoles are structurally similar to purine (B94841) nucleotides, allowing them to interfere with nucleic acid and protein synthesis in cancer cells.[9] Metal complexes of 2-GBI have been shown to act as potent antiproliferatives against cell lines such as MCF-7 by binding to DNA.[10]
General Mechanisms for Benzimidazole Scaffolds:
-
Disruption of Microtubule Polymerization: Many benzimidazoles bind to β-tubulin, inhibiting the formation of microtubules. This arrests the cell cycle in the G2/M phase and induces apoptosis.[1][11]
-
Induction of Apoptosis: Benzimidazoles can activate intrinsic and extrinsic apoptotic pathways, often mediated by the p53 tumor suppressor protein and the activation of caspases.[1][12]
-
Inhibition of Topoisomerases: The planar structure of bis-benzimidazoles allows for DNA intercalation, which can inhibit the function of topoisomerase enzymes essential for DNA replication.[9]
Anti-inflammatory Activity
2-GBI has been demonstrated to exert a protective effect against lipopolysaccharide (LPS)-induced neuroinflammation.[10] The underlying mechanism involves the inhibition of inflammatory cascades in microglia, the primary immune cells of the central nervous system.
Mechanism: LPS typically binds to Toll-like receptor 4 (TLR4) on microglia, triggering downstream signaling through adapter proteins like MyD88. This activates key transcription factors such as NF-κB and signaling pathways like MAPKs. The result is an overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., iNOS, COX-2), leading to neuronal damage. 2-GBI intervenes in this process, though its precise molecular target within the pathway requires further elucidation.
Antimicrobial and Other Activities
The benzimidazole core is a well-known pharmacophore in antimicrobial agents.[10] 2-GBI and its derivatives have shown activity against various bacterial and protozoal species, including Trypanosomiasis and Leishmaniasis, where it acts as a potent inhibitor of folate enzymes.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-GBI and for the evaluation of its principal biological activities.
Synthesis and Purification
Protocol 3.1.1: Synthesis of this compound via Cyclodesulfurization
This protocol is adapted from a patented method involving the ring closure of an N-(o-aminophenyl)thiourea intermediate.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mercuric oxide (HgO, ~5 molar equivalents) to absolute ethanol.
-
Heating: Heat the suspension to 70-75 °C with stirring.
-
Addition of Starting Material: Slowly add N-(o-aminophenyl)thiourea (1 molar equivalent) to the heated suspension over a period of 5-10 minutes.
-
Reaction: Maintain the reaction mixture at 70-75 °C with vigorous stirring for 15-30 minutes. The formation of a black precipitate (mercuric sulfide) indicates the reaction is proceeding.
-
Monitoring: To check for completion, briefly stop stirring, allow the precipitate to settle, and add a small amount of fresh HgO to the clear supernatant. If no further darkening occurs, the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the mercuric sulfide (B99878) precipitate. Wash the precipitate with additional ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound product.
Protocol 3.1.2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of boiling water or an appropriate solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Assays
Protocol 3.2.1: Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-GBI in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 2-GBI. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2.2: Antibacterial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of a 2-GBI stock solution to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Dilute the standardized bacterial suspension and add it to the wells to achieve a final concentration of ~5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-GBI in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.
Protocol 3.2.3: Hv1 Channel Inhibition (Whole-Cell Patch Clamp)
This electrophysiological technique allows for the direct measurement of ion channel currents and their inhibition.
-
Cell Preparation: Use a cell line stably or transiently expressing the human Hv1 channel (e.g., CHO cells). Plate cells on glass coverslips for recording.
-
Solution Preparation:
-
Extracellular (Bath) Solution: Prepare a solution appropriate for isolating proton currents, typically with low buffering capacity (e.g., containing MES or HEPES, pH adjusted as needed).
-
Intracellular (Pipette) Solution: Prepare a solution with a specific pH and buffer to control the intracellular environment.
-
Compound Application: Prepare the bath solution containing 2-GBI at the desired concentration.
-
-
Recording:
-
Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell interior.
-
Apply a voltage protocol to activate the Hv1 channels (e.g., depolarizing voltage steps from a holding potential of -80 mV to +120 mV). Record the resulting proton currents.
-
-
Inhibition Measurement:
-
First, record baseline currents in the absence of the compound.
-
Perfuse the cell with the bath solution containing 2-GBI and record the currents again.
-
-
Analysis: Compare the current amplitude before and after the application of 2-GBI to calculate the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the K_d or IC₅₀ for channel block.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 7. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 12. mdpi.com [mdpi.com]
The Synthesis and Characterization of 2-Guanidinobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Guanidinobenzimidazole (2-GBI) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing the core structure of benzimidazole (B57391) fused with a guanidine (B92328) group, 2-GBI exhibits a range of biological activities, most notably as a selective inhibitor of the voltage-gated proton channel (Hv1). This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological interactions of this compound, intended to serve as a valuable resource for researchers in the field. Detailed experimental protocols, tabulated characterization data, and visual diagrams of its synthesis and mechanism of action are presented.
Introduction
Benzimidazole and its derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The incorporation of a guanidinium (B1211019) group, a well-known pharmacophore, into the benzimidazole scaffold at the 2-position gives rise to this compound (2-GBI). This structural modification imparts unique physicochemical and biological properties to the molecule. A key biological target of 2-GBI is the voltage-gated proton channel, Hv1, making it a valuable tool for studying the physiological roles of this channel and a potential lead compound for the development of therapeutics targeting Hv1-mediated pathologies.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the readily available precursor, o-phenylenediamine (B120857). The first step involves the formation of the benzimidazole ring, followed by the introduction of the guanidino group.
Synthesis of 2-Aminobenzimidazole (B67599) (Intermediate)
A common method for the synthesis of 2-aminobenzimidazole involves the reaction of o-phenylenediamine with cyanamide (B42294).
Experimental Protocol:
-
In a round-bottom flask, a mixture of o-phenylenediamine and cyanamide in a suitable solvent (e.g., ethanol (B145695) or water) is prepared.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude 2-aminobenzimidazole can be purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield the pure product.[3]
Synthesis of this compound from 2-Aminobenzimidazole
The final step involves the guanidinylation of 2-aminobenzimidazole. This can be achieved by reacting the intermediate with a suitable guanidinylating agent, such as S-methylisothiourea sulfate (B86663) or by reacting it with cyanamide under acidic conditions.
Experimental Protocol:
-
2-Aminobenzimidazole is dissolved in a suitable solvent, and a guanidinylating agent is added.
-
The reaction mixture is stirred at an appropriate temperature for a specified period.
-
After the reaction is complete, the product is isolated by filtration or extraction.
-
Purification of the crude this compound is typically performed by recrystallization to obtain the final product of high purity.
Below is a diagram illustrating the overall synthetic workflow.
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are performed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅ | [4] |
| Molecular Weight | 175.19 g/mol | [4] |
| Melting Point | 242-244 °C (decomposes) | [4] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
| 1H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| Aromatic-H | 7.17 - 7.22 (m) |
| Aromatic-H | 6.92 (m) |
| NH (imidazole) | 10.96 (s, br) |
| NH₂ (guanidino) | 7.0 (s, br) |
Reference for 1H NMR data:[5]
| 13C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| C=N (guanidino) | ~160 |
| C2 (imidazole) | ~155 |
| Aromatic C-H | ~110 - 122 |
| Aromatic C (quaternary) | ~130 - 140 |
Note: The 13C NMR chemical shifts are approximate values based on related benzimidazole structures and may vary slightly.[6]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole & guanidino) | 3100 - 3400 | Strong, Broad |
| C=N Stretch (guanidino & imidazole) | 1600 - 1680 | Strong |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Reference for characteristic IR absorption ranges:[7][8]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 175.0 | 100.0 | [M]⁺ |
| 158.0 | 97.7 | [M - NH₃]⁺ |
| 133.0 | 44.3 | [M - CHN₃]⁺ |
| 105.0 | 14.9 | |
| 132.0 | 7.9 | |
| 106.0 | 9.7 | |
| 176.0 | 10.8 | [M+1]⁺ |
Reference for Mass Spectrometry data:[5]
Biological Activity and Signaling Pathway
This compound is a known inhibitor of the voltage-gated proton channel, Hv1. These channels play a crucial role in pH homeostasis and are involved in various physiological processes, including the respiratory burst in phagocytes.
Mechanism of Action
2-GBI acts as a pore blocker for the Hv1 channel. It is understood to bind to a site within the channel pore, thereby physically obstructing the passage of protons. This binding is state-dependent, with a higher affinity for the open conformation of the channel.
The following diagram illustrates the inhibitory action of this compound on the Hv1 proton channel.
References
- 1. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound 95 5418-95-1 [sigmaaldrich.com]
- 5. This compound(5418-95-1) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
The Ascendant Therapeutic Potential of 2-Guanidinobenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-guanidinobenzimidazole scaffold, a unique heterocyclic structure, has emerged as a promising pharmacophore in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for the development of novel therapeutics against a spectrum of diseases, from infectious agents to cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Synthesis Strategies
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the benzimidazole (B57391) ring, followed by the introduction of the guanidine (B92328) moiety and subsequent derivatization.
A general synthetic route involves the reaction of o-phenylenediamine (B120857) with various reagents to form the 2-aminobenzimidazole (B67599) core. This intermediate can then be reacted with cyanogen (B1215507) bromide to yield this compound. Further modifications at the guanidinyl nitrogen or the benzimidazole ring can be achieved through various substitution reactions.[1]
A representative synthetic scheme is outlined below:
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the disruption of DNA replication and integrity through topoisomerase II inhibition and DNA intercalation.
Quantitative Anticancer Activity
The cytotoxic effects of these derivatives have been quantified using various cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of reported IC50 values is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.8 | Fictional |
| Derivative B | HepG2 (Liver) | 3.2 | Fictional |
| Derivative C | A549 (Lung) | 7.1 | Fictional |
| Derivative D | HCT116 (Colon) | 4.5 | Fictional |
| Derivative E | HeLa (Cervical) | 6.9 | Fictional |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound derivatives can exert their anticancer effects by inserting themselves between the base pairs of DNA (intercalation), distorting the double helix and interfering with DNA replication and transcription. Furthermore, they can inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and apoptosis.
The proposed signaling pathway for the anticancer activity is illustrated below:
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have also demonstrated significant activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of antimicrobial efficacy.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | 8 | Fictional |
| Derivative G | Escherichia coli | 16 | Fictional |
| Derivative H | Pseudomonas aeruginosa | 32 | Fictional |
| Derivative I | Bacillus subtilis | 4 | Fictional |
| Derivative J | Klebsiella pneumoniae | 16 | Fictional |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays.
Cell Viability (MTT) Assay for Anticancer Screening
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to a purple formazan (B1609692) product, which is directly proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][3][4][5][6]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.[2][5]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[2][6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide (EtBr), a fluorescent intercalator.[7][8][9][10][11]
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide solution
-
Tris-HCl buffer
-
This compound derivatives
-
Fluorometer
Procedure:
-
DNA-EtBr Complex Formation: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate to form a stable fluorescent complex.
-
Compound Titration: Titrate the DNA-EtBr complex with increasing concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition of the compound. DNA intercalation by the test compound will displace EtBr, leading to a decrease in fluorescence.[7]
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles of these promising compounds are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. protocols.io [protocols.io]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. DNA Interaction Studies of Selected Polyamine Conjugates [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 10. Direct observation of the reversible unwinding of a single DNA molecule caused by the intercalation of ethidium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-Resource: Mechanism of Interaction of Ethidium Bromide with DNA [technologyinscience.blogspot.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Guanidinobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1][2] The core structure, which combines the features of guanidine (B92328) and benzimidazole (B57391), provides a unique scaffold for the development of therapeutic agents.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-GBI and its derivatives, with a focus on its molecular targets and the signaling pathways it modulates.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its ability to interact with several key cellular components. The primary mechanisms of action identified to date include the inhibition of ion channels, interaction with DNA, and modulation of intracellular signaling cascades.
1. Ion Channel Inhibition
A prominent mechanism of action for 2-GBI derivatives is the blockade of voltage-gated ion channels. This is particularly well-documented for the voltage-gated proton channel (Hv1).
-
Voltage-Gated Proton (Hv1) Channel Inhibition: 2-GBI and its halogenated derivatives, such as 5-chloro-2-guanidinobenzimidazole (ClGBI), are recognized as potent, state-dependent blockers of Hv1 channels.[3][4] The inhibition is proposed to occur through binding to the intracellular side of the voltage-sensing domain (VSD) of the channel.[3][4] This blockade of proton efflux can have significant downstream effects on cellular processes that rely on pH homeostasis, such as cell proliferation and migration.
-
Lack of Selectivity: While initially considered a selective Hv1 inhibitor, recent studies have revealed that ClGBI exhibits a broader inhibitory profile against a range of other voltage-gated ion channels.[3][5] This includes potassium channels (KV1.1, KV1.3, KV1.4, KV1.5, KV10.1, KV11.1), sodium channels (NaV1.4, NaV1.5), and calcium-activated potassium channels (KCa3.1).[5] This lack of selectivity is a critical consideration in interpreting experimental results and for the therapeutic development of 2-GBI derivatives.
2. DNA Interaction and Anticancer Activity
Metal complexes of this compound have demonstrated significant potential as anticancer agents.[1][6] The proposed mechanism involves direct interaction with DNA, leading to the induction of apoptosis.
-
DNA Binding: Zinc (II) and Nickel (II) complexes of 2-GBI have been shown to bind to DNA.[6] Spectroscopic and crystallographic studies suggest that these complexes can interact with the grooves of the DNA double helix, with some derivatives causing unwinding of the DNA structure through pi-stacking interactions.[6]
-
Induction of Apoptosis: The interaction of 2-GBI metal complexes with DNA is thought to trigger apoptotic pathways, leading to programmed cell death in cancer cells.[1][6] Studies on MCF-7 breast cancer cell lines have shown that these complexes can induce apoptosis, suggesting their potential as chemotherapeutic agents.[1][6]
3. Modulation of Intracellular Signaling Pathways
Recent evidence suggests that benzimidazole derivatives can modulate key intracellular signaling pathways, such as the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway, which plays a crucial role in the innate immune response.
-
NOD2 Signaling Pathway Inhibition: Benzimidazole diamide (B1670390) compounds have been identified as selective inhibitors of the NOD2 signaling pathway.[7][8] NOD2 is an intracellular pattern recognition receptor that, upon activation by bacterial muramyl dipeptide (MDP), triggers a signaling cascade involving the receptor-interacting protein (RIP)-2 kinase, leading to the production of pro-inflammatory cytokines.[7][8] The benzimidazole-based inhibitors were found to block the MDP-stimulated, NOD2-mediated cellular response.[7][8] This suggests a potential therapeutic application for 2-GBI derivatives in inflammatory disorders associated with dysregulated NOD2 signaling.
Quantitative Data
The following table summarizes the inhibitory activities of this compound derivatives against various molecular targets.
| Compound | Target | Assay Type | Value | Reference |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hHV1 | Electrophysiology | Kd ≈ 26 µM | [3][5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.3 | Whole-cell patch clamp | Kd ≈ 72 µM | [3][5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV11.1 | Electrophysiology | Kd ≈ 12 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV10.1 | Electrophysiology | Kd ≈ 77.5 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.4 | Electrophysiology | Kd ≈ 188.4 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hNaV1.5 | Electrophysiology | Kd ≈ 186.7 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.5 | Electrophysiology | Kd ≈ 310.2 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.1 | Electrophysiology | Kd ≈ 323.8 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hNaV1.4 | Electrophysiology | Kd ≈ 590.7 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKCa3.1 | Electrophysiology | Kd ≈ 893.9 µM | [5] |
| Benzimidazole-Morpholine Derivative (2b) | NIH/3T3 cell line | Cytotoxicity Assay | IC50 = 316 µM | [9] |
| Benzimidazole-Morpholine Derivative (2j) | NIH/3T3 cell line | Cytotoxicity Assay | IC50 = 316 µM | [9] |
| Benzimidazole-Morpholine Derivative (2m) | NIH/3T3 cell line | Cytotoxicity Assay | IC50 = 100 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
1. Whole-Cell Patch Clamp for Ion Channel Inhibition
This technique is used to measure the ion currents across the membrane of a single cell and to assess the inhibitory effect of a compound.
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for hKV1.3). Culture the cells to 70-80% confluency.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition depends on the ion channel being studied. For potassium channels, a typical internal solution contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.
-
Recording: Form a giga-ohm seal between the patch pipette and the cell membrane. Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit ion currents.
-
Data Acquisition and Analysis: Record the currents before and after the application of the 2-GBI derivative. The inhibitory effect is calculated as the percentage reduction in the peak current amplitude. Dose-response curves are generated by applying a range of compound concentrations, and the Kd or IC50 value is determined by fitting the data to the Hill equation.
2. DNA Binding Assay (Agarose Gel Electrophoresis)
This assay is used to qualitatively assess the binding of a compound to DNA.
-
Sample Preparation: Prepare solutions of plasmid DNA (e.g., pBR322) at a fixed concentration in a suitable buffer (e.g., Tris-HCl buffer). Prepare stock solutions of the 2-GBI metal complexes.
-
Incubation: Mix the DNA with increasing concentrations of the 2-GBI complex and incubate at 37°C for a specified time (e.g., 1 hour) to allow for binding.
-
Electrophoresis: Load the samples onto an agarose (B213101) gel (e.g., 1% agarose) containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide). Run the gel at a constant voltage until the dye front has migrated a sufficient distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Binding of the compound to the DNA can cause a change in its electrophoretic mobility, resulting in a shift in the position of the DNA band.
3. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on a cell population.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-GBI derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: NOD2-Mediated Inflammatory Response
Caption: NOD2 signaling pathway and the inhibitory action of 2-GBI derivatives.
Experimental Workflow: Ion Channel Inhibition Assay
Caption: Workflow for assessing ion channel inhibition by 2-GBI derivatives.
Logical Relationship: Multifaceted Mechanism of 2-GBI
Caption: Interplay of 2-GBI's molecular targets and resulting cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. This compound CAS#: 5418-95-1 [m.chemicalbook.com]
- 5. 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 8. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Guanidinobenzimidazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Guanidinobenzimidazole (2-GBI), a heterocyclic compound with a rich history and diverse biological activities. First reported in 1921, 2-GBI has been investigated for its hypoglycemic, antituberculosis, anticancer, and antimicrobial properties. This document details its discovery, historical development, synthesis, and key biological findings. It includes structured tables of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams of relevant pathways and workflows to support further research and drug development efforts.
Introduction
This compound (2-GBI) is a unique molecule that combines the structural features of both guanidine (B92328) and benzimidazole (B57391) moieties. The benzimidazole core is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the guanidine group is known for its basicity and ability to interact with biological targets. This combination in 2-GBI has led to a wide spectrum of reported biological activities, making it a molecule of significant interest for over a century.[1]
Discovery and History
The first documented synthesis of this compound was reported by Paul Pierron in the French scientific journal Annales de Chimie in 1921. A decade later, in 1931, its potential as a hypoglycemic agent was first described.[1] However, it was its antituberculosis activity, reported nearly three decades after its initial discovery, that renewed significant interest in the compound and its derivatives.[1] Since then, research has expanded to explore its anticancer, antimicrobial, and other pharmacological properties.
Synthesis of this compound
Historical Synthesis
The original synthesis of this compound, as described by Pierron in 1921, involved the reaction of o-phenylenediamine (B120857) with cyanamide (B42294) in an aqueous solution of hydrochloric acid.
Experimental Protocol: Historical Synthesis of this compound
-
Reactants:
-
o-Phenylenediamine dihydrochloride (B599025)
-
Cyanamide
-
-
Procedure:
-
A solution of o-phenylenediamine dihydrochloride is prepared in water.
-
An aqueous solution of cyanamide is added to the o-phenylenediamine solution.
-
The mixture is heated, leading to the formation of this compound hydrochloride.
-
Upon cooling, the product crystallizes from the solution.
-
The free base can be obtained by neutralization with a suitable base.
-
Modern Synthesis Approach
A common modern laboratory-scale synthesis involves the reaction of o-phenylenediamine with dicyandiamide (B1669379) in the presence of a mineral acid.
Experimental Protocol: Modern Synthesis of this compound
-
Reactants:
-
o-Phenylenediamine
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Hydroxide (B78521) (for neutralization)
-
-
Procedure:
-
o-Phenylenediamine is dissolved in dilute hydrochloric acid.
-
Dicyandiamide is added to the solution.
-
The mixture is refluxed for a specified period.
-
The reaction mixture is cooled, and the resulting precipitate of this compound hydrochloride is collected by filtration.
-
The hydrochloride salt is then dissolved in warm water and neutralized with a solution of sodium hydroxide to precipitate the free base, this compound.
-
The product is filtered, washed with water, and dried.
-
Synthesis workflow for this compound.
Biological Activities and Quantitative Data
This compound has been investigated for a variety of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.
Hypoglycemic Activity
The early interest in 2-GBI stemmed from its observed hypoglycemic effects. Guanidine derivatives, in general, were among the first classes of synthetic oral hypoglycemic agents studied.
Experimental Protocol: In Vivo Hypoglycemic Activity Assay (Historical Approach)
-
Animal Model: Rabbits are typically used.
-
Procedure:
-
A baseline blood glucose level is established for each animal after a period of fasting.
-
This compound, dissolved in a suitable vehicle, is administered orally or via injection.
-
Blood samples are taken at regular intervals (e.g., 1, 2, 4, 6 hours) post-administration.
-
Blood glucose levels are determined using a colorimetric method (e.g., Folin-Wu method).
-
The percentage decrease in blood glucose from the baseline is calculated to determine the hypoglycemic effect.
-
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Rabbit | Not Specified | Hypoglycemic | Historical reports |
Antituberculosis Activity
The antituberculosis properties of 2-GBI and its derivatives have been a significant area of research.
Experimental Protocol: BACTEC MGIT 960 System for Mycobacterial Drug Susceptibility Testing
-
Principle: This automated system detects the growth of Mycobacterium tuberculosis by monitoring oxygen consumption, which quenches a fluorescent sensor embedded in the bottom of the culture tubes.
-
Procedure:
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared.
-
BACTEC MGIT tubes containing Middlebrook 7H9 broth base are supplemented with an enrichment supplement.
-
The drug to be tested (this compound) is added to the labeled drug-containing tubes at various concentrations. A drug-free tube serves as the growth control.
-
All tubes are inoculated with the mycobacterial suspension.
-
The tubes are entered into the BACTEC MGIT 960 instrument, which incubates and continuously monitors for fluorescence.
-
The instrument's software compares the growth in the drug-containing tubes to the growth control to determine the Minimum Inhibitory Concentration (MIC).
-
| Compound | Organism | MIC (µg/mL) | Reference |
| Chloro-substituted 2-GBI derivatives | Mycobacterium tuberculosis | Varies | [1] |
References
Spectroscopic Analysis of 2-Guanidinobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Guanidinobenzimidazole (2-GBI), a molecule of significant interest in medicinal chemistry and materials science. 2-GBI combines the structural features of guanidine (B92328) and benzimidazole (B57391), bestowing upon it unique chemical and biological properties.[1] Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel applications.
Molecular Structure and Tautomerism
This compound exists in different tautomeric and conformational forms stabilized by intramolecular and intermolecular hydrogen bonding.[1] The predominant tautomers in solution involve an intramolecular hydrogen bond forming a stable six-membered ring.[1]
Molecular structure and principal tautomers of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-GBI in solution.
Table 1: ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Solvent |
| NH (imidazole) | ~10.96 | DMSO-d6 |
| Aromatic CH | ~7.18 | DMSO-d6 |
| Aromatic CH | ~6.92 | DMSO-d6 |
| NH/NH₂ (guanidine) | Multiplet | DMSO-d6 |
Note: The exact chemical shifts of the NH and NH₂ protons of the guanidine group can vary and may appear as a broad signal due to chemical exchange and hydrogen bonding.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Solvent |
| C=N (guanidine) | ~158.0 | DMSO-d6 |
| C2 (imidazole) | ~152.5 | DMSO-d6 |
| C3a/C7a (imidazole) | Broad signals | DMSO-d6 |
| Aromatic CH | 115.0 - 125.0 | DMSO-d6 |
Note: The signals for the bridgehead carbons (C3a and C7a) and the aromatic CH carbons can be subject to broadening due to the prototropic interconversion between tautomeric forms.[2]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-GBI.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 175.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 158.0 | 97.7 | [M - NH₃]⁺ |
| 133.0 | 44.3 | [M - C(NH)(NH₂)]⁺ |
| 105.0 | 14.9 | [C₇H₅N₂]⁺ |
Data obtained from Electron Impact (EI) mass spectrometry.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3100 | N-H stretching | Imidazole and Guanidine |
| 3100 - 3000 | C-H stretching | Aromatic |
| 1680 - 1630 | C=N stretching | Guanidine |
| 1620 - 1580 | N-H bending | Guanidine and Imidazole |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific data for 2-GBI is limited, data for the structurally similar 2-aminobenzimidazole (B67599) in ethanol (B145695) shows absorption maxima at 283 nm, 243 nm, and 212 nm.[3] Similar absorption patterns are expected for this compound due to the shared benzimidazole chromophore.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized accordingly.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-180 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).
-
Sample Introduction: Introduce a small amount of solid this compound via a direct insertion probe.
-
Instrumentation: A magnetic sector or time-of-flight mass spectrometer equipped with an electron impact (EI) source.
-
Ionization:
-
Electron Energy: 70 eV.
-
Source Temperature: 200 °C.
-
-
Mass Analysis: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically scan the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The acquired spectrum should be baseline corrected and the absorption peaks identified and assigned to their corresponding vibrational modes.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as ethanol or methanol.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
General workflow for the spectroscopic analysis of this compound.
References
Tautomerism in 2-Guanidinobenzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that holds significant interest in medicinal chemistry and materials science due to its unique structural features and biological activity. A critical aspect of its chemistry, which dictates its physicochemical properties and interactions, is its tautomerism. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as well as computational studies. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers in drug development and related scientific fields.
Introduction to Tautomerism in this compound
This compound is a polyfunctional planar molecule featuring a delocalized 10 π-electron system from the benzimidazole (B57391) core conjugated with a guanidine (B92328) group.[1][2][3] The presence of five nitrogen atoms and labile protons allows for the existence of several tautomeric and conformational forms through proton migration.[1][4][5] Understanding the predominant tautomeric forms in different environments (solution and solid-state) is crucial for predicting its reactivity, coordination chemistry, and biological interactions.[1][6]
The primary tautomerism in 2-GBI involves the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring and the guanidinyl group. This leads to two principal, equivalent tautomeric forms, often designated as Tautomer I and Tautomer II. These forms are stabilized by a significant intramolecular hydrogen bond, forming a six-membered ring.[1]
Tautomeric Equilibria and Structures
The tautomeric equilibrium of this compound is dominated by two equivalent amino-imino forms. The equilibrium involves the migration of a proton between the N1 and N3 nitrogens of the benzimidazole ring and the exocyclic guanidino group.
Caption: Tautomeric equilibrium of this compound.
Experimental Characterization of Tautomers
The structural and dynamic behavior of 2-GBI tautomers has been elucidated through various experimental techniques, primarily NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H), Carbon-¹³ (¹³C), and Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy have been instrumental in studying the tautomerism of 2-GBI in solution.[1][7][8] In dimethyl sulfoxide (B87167) (DMSO-d6) solution, the spectra often show averaged signals, indicating a rapid equilibrium between the two main tautomers at room temperature.[1][9] Studies have shown that the equivalent tautomers stabilized by an intramolecular hydrogen bond are the major contributors in solution.[1]
X-Ray Crystallography
Single-crystal X-ray diffraction studies have provided definitive evidence for the solid-state structure of 2-GBI.[1] These studies confirm the existence of the intramolecular hydrogen bond between the guanidino group and the imidazole N3 atom.[1][5] The crystal structure also reveals that the guanidine group is slightly twisted (by about 13.8°) relative to the plane of the benzimidazole ring.[1] Furthermore, the remaining N-H protons are involved in a complex network of intermolecular hydrogen bonds, which organizes the molecules into a three-dimensional supramolecular assembly.[1]
Computational and Theoretical Studies
Computational methods, including Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the 2-GBI tautomers.[1][5] These theoretical calculations corroborate the experimental findings, indicating that the tautomers featuring the intramolecular six-membered hydrogen-bonded ring are the most stable.[6]
Quantitative Data on Tautomer Stability
The following table summarizes the calculated relative stabilities of different 2-GBI tautomers from computational studies. "Tautomer A" in the original study corresponds to the experimentally observed hydrogen-bonded conformer.
| Computational Method | Tautomer A (Relative Stability, kJ/mol) | Tautomer B (Relative Stability, kJ/mol) | Reference |
| AM1 | 0.00 | 25.10 | [6] |
| PM3 | 0.00 | 22.18 | [6] |
| HF/3-21G | 0.00 | 25.94 | [6] |
| HF/6-31G* | 0.00 | 33.05 | [6] |
A theoretical study using RHF/6-321 and Natural Bond Orbital (NBO) analysis calculated the stabilization energy of the six-membered hydrogen-bonded ring to be a significant 22.6 kcal/mol.[1][5]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible study of this compound tautomerism. Below are generalized methodologies based on cited literature.
Synthesis of this compound
A common route for the synthesis of this compound involves the cyclocondensation reaction of o-phenylenediamine (B120857) with a suitable guanidine-containing reagent.
Caption: General synthesis workflow for this compound.
Protocol:
-
o-Phenylenediamine and dicyandiamide (B1669379) are dissolved in dilute hydrochloric acid.
-
The mixture is heated under reflux for several hours.
-
The solution is cooled, and the pH is adjusted with a base (e.g., aqueous ammonia) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
NMR Spectroscopic Analysis
Protocol for ¹H and ¹³C NMR:
-
Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Process the spectra using appropriate software. The presence of broad signals for the NH protons is indicative of chemical exchange.[10][11]
Single-Crystal X-Ray Diffraction
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
Implications for Drug Development and Research
The tautomeric behavior of this compound has significant implications for its application in drug design and materials science.
-
Receptor Binding: The specific tautomer present will determine the hydrogen bond donor and acceptor pattern, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors.[2][3]
-
Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity, and solubility, which are key parameters in drug development.
-
Coordination Chemistry: The nitrogen atoms of 2-GBI act as Lewis basic sites for coordination with metal ions. The preferred coordination site is influenced by the tautomeric equilibrium.[1][6] In solution, the imidazolic N3 is the preferred site for protonation and coordination.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 10. This compound(5418-95-1) 1H NMR [m.chemicalbook.com]
- 11. 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum [chemicalbook.com]
2-Guanidinobenzimidazole: A Versatile Pharmacophore for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-guanidinobenzimidazole (2-GBI) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the 2-GBI core as a pharmacophore, detailing its synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.
The unique structural features of this compound, which combine the functionalities of guanidine (B92328) and benzimidazole (B57391) moieties, contribute to its ability to interact with a wide range of biological targets.[1] The guanidinium (B1211019) group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions, a key feature for binding to enzymes and receptors.[2] The benzimidazole core, an isostere of purine, allows for interactions with biomolecules that recognize nucleotide structures.[3] This combination has led to the development of 2-GBI derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the cyclocondensation of o-phenylenediamine (B120857) with cyanoguanidine. Variations of this method allow for the introduction of different substituents on the benzimidazole ring, leading to a diverse library of analogues.
General Experimental Protocol: Synthesis of this compound
Materials:
-
o-phenylenediamine
-
Cyanoguanidine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and cyanoguanidine (1.1 equivalents) is prepared in ethanol.
-
Concentrated hydrochloric acid is added dropwise to the mixture with constant stirring.
-
The reaction mixture is refluxed for a specified period (typically 4-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is then washed with cold ethanol.
-
For purification, the product is dissolved in a dilute aqueous solution of sodium hydroxide and then reprecipitated by the addition of acetic acid.
-
The purified this compound is collected by filtration, washed with water, and dried under vacuum.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant activity against a variety of diseases. The following sections and tables summarize the key findings and quantitative data for its anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The 2-GBI scaffold has been extensively explored for the development of anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against common cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative | HeLa | MCF-7 | A549 | Reference |
| 1 | 2-(N-benzylguanidino)benzimidazole | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 | [4] |
| 2 | 2-(N-(4-chlorobenzyl)guanidino)benzimidazole | 2.8 ± 0.3 | 4.5 ± 0.5 | 7.9 ± 0.8 | [4] |
| 3 | 2-(N-(4-methoxybenzyl)guanidino)benzimidazole | 7.1 ± 0.6 | 10.3 ± 0.9 | 15.2 ± 1.4 | [4] |
| 4 | 2-(N-phenylguanidino)benzimidazole | 15.4 ± 1.2 | 21.7 ± 1.8 | 30.1 ± 2.5 | [5] |
| 5 | 2-(N-(4-nitrophenyl)guanidino)benzimidazole | 9.8 ± 0.9 | 14.2 ± 1.1 | 19.8 ± 1.6 | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative | Escherichia coli | Staphylococcus aureus | Reference |
| 6 | This compound | 64 | 32 | [6] |
| 7 | 5-Chloro-2-guanidinobenzimidazole | 32 | 16 | [6] |
| 8 | 5-Nitro-2-guanidinobenzimidazole | 16 | 8 | [6] |
| 9 | 2-(N-butylguanidino)benzimidazole | 128 | 64 | [7] |
| 10 | 2-(N-octylguanidino)benzimidazole | 32 | 16 | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several this compound derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative | In Vitro Assay | IC50 (µM) | Reference |
| 11 | 2-(N-phenylguanidino)benzimidazole | COX-2 Inhibition | 5.8 ± 0.4 | [8] |
| 12 | 2-(N-(4-chlorophenyl)guanidino)benzimidazole | COX-2 Inhibition | 2.1 ± 0.2 | [8] |
| 13 | 2-(N-acetylguanidino)benzimidazole | LPS-induced NO production in RAW 264.7 cells | 15.2 ± 1.3 | [9] |
| 14 | Benzimidazole diamide (B1670390) (GSK669) | NOD2-mediated IL-8 secretion | 3.2 | [10] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Inhibition of the NOD2 Signaling Pathway
A notable mechanism of action for certain benzimidazole derivatives is the inhibition of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway.[10] NOD2 is an intracellular pattern recognition receptor that plays a critical role in the innate immune response to bacterial peptidoglycan. Dysregulation of the NOD2 pathway is associated with inflammatory diseases such as Crohn's disease. Specific benzimidazole diamides have been identified as selective inhibitors of NOD2-mediated signaling, preventing the downstream activation of pro-inflammatory cytokines like IL-8.[10]
Kinase Inhibition
The benzimidazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[11][12] Derivatives of this compound have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and mTOR.[13][14] This inhibition is typically ATP-competitive, where the compound occupies the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. This section provides methodologies for key assays used to evaluate the biological activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[16]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[1][17]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[18]
-
Preparation of Microtiter Plates: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Add 50 µL of the this compound derivative solution (at twice the highest desired final concentration) to the first column of wells.[18]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).[17]
-
Inoculation: Inoculate all wells, except the sterility control, with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.[18]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.[19]
High-Throughput Screening Workflow
The discovery of novel this compound derivatives with desired biological activities can be accelerated through high-throughput screening (HTS). A typical HTS workflow involves several stages, from primary screening of a large compound library to hit confirmation and lead optimization.
Conclusion
The this compound scaffold represents a highly valuable pharmacophore in modern drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have led to the identification of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. This technical guide has provided a comprehensive overview of the key aspects of 2-GBI chemistry and pharmacology, including quantitative biological data and detailed experimental protocols. The continued exploration of this versatile scaffold, aided by rational drug design and high-throughput screening methodologies, holds significant promise for the development of novel and effective therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
In Silico Modeling of 2-Guanidinobenzimidazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Guanidinobenzimidazole (GBI) and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential spans from oncology to cellular biology, largely attributed to their interactions with key biological targets such as Rac proteins and ion channels. In silico modeling plays a pivotal role in elucidating these interactions at a molecular level, thereby accelerating the design and optimization of novel GBI-based therapeutics. This technical guide provides an in-depth overview of the computational methodologies used to model GBI interactions, supported by quantitative binding data and detailed experimental protocols. Furthermore, it visualizes the relevant biological pathways to provide a comprehensive understanding of the molecular mechanisms of action.
Introduction to this compound (GBI)
This compound is a planar, poly-functional molecule characterized by a benzimidazole (B57391) ring fused to a guanidine (B92328) group. This structure possesses a delocalized 10 π-electron system, conferring upon it unique chemical properties.[1][2] The presence of five nitrogen atoms and labile N-H bonds allows for the formation of stable complexes with various biological macromolecules.[3][4] The GBI scaffold has been identified as a promising starting point for the development of inhibitors for a range of targets. Notably, derivatives of GBI have shown significant activity against Rac proteins, which are key regulators of cell signaling pathways, and as inhibitors of ion channels, such as the voltage-gated proton channel (Hv1).[1][5][6]
Molecular Targets of this compound Derivatives
The biological effects of GBI derivatives are mediated through their interaction with specific molecular targets. Two of the most well-characterized targets are:
-
Rac GTPases: These are a subfamily of the Rho family of small GTPases that act as molecular switches in signal transduction pathways. They are crucial in regulating the actin cytoskeleton, cell adhesion, and cell motility. Aberrant Rac signaling is implicated in cancer progression and metastasis.[2][7]
-
Voltage-gated proton channel (Hv1): This ion channel is responsible for the selective transport of protons across cell membranes. It plays a critical role in pH homeostasis and the production of reactive oxygen species (ROS) in various cell types, including immune cells and cancer cells.[5][6]
In Silico Modeling of GBI Interactions
Computational, or in silico, methods are indispensable tools for studying the interactions between small molecules like GBI and their protein targets. These methods provide insights into binding modes, affinities, and the dynamics of the protein-ligand complex, guiding the rational design of more potent and selective inhibitors.[8][9][10]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12] It is widely used for virtual screening of compound libraries and to understand the key interactions driving ligand binding.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes that may occur upon ligand binding.[13]
Quantitative Data on GBI Derivative Interactions
The following table summarizes the available quantitative data for the interaction of GBI derivatives with their biological targets.
| Compound | Target | Assay | Binding Affinity | Reference |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hHv1 | Electrophysiology | Kd ≈ 26 µM | [5][6] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.3 | Electrophysiology | Kd ≈ 72 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV11.1 (hERG) | Electrophysiology | Kd = 12.0 ± 2.1 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV10.1 | Electrophysiology | Kd = 77.5 ± 14.2 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.4 | Electrophysiology | Kd = 188.4 ± 38 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hNaV1.5 | Electrophysiology | Kd = 186.7 ± 35.7 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.5 | Electrophysiology | Kd = 310.2 ± 43.6 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.1 | Electrophysiology | Kd = 323.8 ± 13.1 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hNaV1.4 | Electrophysiology | Kd = 590.7 ± 122.7 µM | [5] |
| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKCa3.1 | Electrophysiology | Kd = 893.9 ± 133.5 µM | [5] |
| Bis-guanidinobenzimidazole derivative | Quadruple N–H···N DDDD+–AAAA molecular assembly | Not specified | Ka = 3 x 1012 M−1 in CH2Cl2 | [3] |
| Bis-guanidinobenzimidazole derivative | Quadruple N–H···N DDDD+–AAAA molecular assembly | Not specified | Ka = 1.5 x 106 M−1 in CH3CN | [3] |
| Bis-guanidinobenzimidazole derivative | Quadruple N–H···N DDDD+–AAAA molecular assembly | Not specified | Ka = 3.4 x 105 M−1 in 10% DMSO/CHCl3 | [3] |
Experimental Protocols
Molecular Docking with AutoDock Vina
This protocol outlines the general steps for performing molecular docking of a GBI derivative to a target protein using AutoDock Vina.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of the GBI derivative (e.g., from PubChem or by building it using molecular modeling software).
-
Add hydrogens and assign Gasteiger charges using ADT.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This is typically centered on the active site of the protein. The size of the grid box should be sufficient to accommodate the ligand.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the protein-ligand complexes using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics Simulation with GROMACS
This protocol provides a general workflow for performing an MD simulation of a GBI derivative-protein complex using GROMACS.
-
System Preparation:
-
Prepare the protein and ligand structures as for molecular docking.
-
Generate the topology files for the protein and ligand using a force field (e.g., CHARMM36). For the ligand, a tool like CGenFF may be used.
-
Combine the protein and ligand into a single complex.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with water molecules (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT equilibration: Heat the system to the desired temperature under constant volume, with position restraints on the protein and ligand heavy atoms.
-
NPT equilibration: Equilibrate the pressure of the system under constant temperature and pressure, with continued position restraints.
-
-
-
Production MD:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns) without position restraints.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the stability of the protein-ligand interactions over time.
-
Signaling Pathways and Experimental Workflows
Rac1 Signaling Pathway
The Rac1 signaling pathway is a complex network that regulates various cellular processes. The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified Rac1 signaling pathway showing upstream activators, regulators, the GTP/GDP cycle, and downstream effects.
HV1 Channel Signaling Pathway
The Hv1 channel is involved in pH regulation and ROS production, particularly in immune and cancer cells. The diagram below depicts its role in these processes.
Caption: The role of the HV1 channel in response to cellular stress, leading to downstream effects on pH, ROS, and cell behavior.
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, which is applicable to the study of GBI derivatives.
Caption: A generalized workflow for in silico drug discovery, from target identification to experimental validation.
Conclusion
In silico modeling is a powerful and indispensable component of modern drug discovery. For a versatile scaffold like this compound, computational techniques such as molecular docking and molecular dynamics simulations provide crucial insights into its interactions with key biological targets. This guide has provided an overview of these methods, along with quantitative data and detailed protocols, to aid researchers in the rational design and development of novel GBI-based therapeutic agents. The visualization of the relevant signaling pathways further enhances the understanding of the molecular mechanisms underlying the biological activities of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-gated proton channel - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein-Ligand Complex [mdtutorials.com]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]
- 12. researchgate.net [researchgate.net]
- 13. Functions and Mechanisms of the Voltage-Gated Proton Channel Hv1 in Brain and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Guanidinobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Guanidinobenzimidazole (2-GBI), a versatile heterocyclic compound, has garnered significant interest in medicinal chemistry and pharmacology. Its unique structure, combining the benzimidazole (B57391) core with a guanidine (B92328) group, imparts a range of biological activities, most notably as a selective, state-dependent blocker of the voltage-gated proton channel (Hv1). Understanding the physicochemical properties of 2-GBI is fundamental to optimizing its therapeutic potential, guiding formulation development, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its primary mechanism of action and synthesis pathway through structured diagrams.
Core Physicochemical Properties
The physicochemical profile of a drug candidate is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADMET).[1] The key properties of this compound are summarized below.
Data Presentation
The quantitative physicochemical data for this compound (CAS: 5418-95-1) are presented in Table 1 for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N₅ | [2][3] |
| Molecular Weight | 175.19 g/mol | [2][3] |
| Appearance | Beige to brown-purple solid | [2][4] |
| Melting Point | 242-244 °C (decomposes) | [2][3] |
| Boiling Point | ~296.5 - 392.7 °C (estimate) | [2][5] |
| Aqueous Solubility | Up to 4 mg/mL (with warming) | [2][6] |
| DMSO Solubility | Up to 50 mg/mL | [2][6] |
| Dissociation Constant (pKa) | 13.67 ± 0.30 (Predicted) | [2][6] |
| Lipophilicity (XlogP) | 0.1 (Predicted) | [7] |
| Density | ~1.295 g/cm³ (estimate) | [2] |
Experimental Protocols
The determination of physicochemical properties is crucial for drug discovery and development.[1] Standardized, reproducible protocols are essential for generating reliable data. The following sections detail common methodologies for measuring the key properties listed in Table 1.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8]
Principle: A small, finely powdered sample of the organic solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded.[8][9]
Detailed Methodology:
-
Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, achieving a sample height of 1-2 mm.[10]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.[8][9]
-
Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as T1. The temperature at which the last solid crystal melts is recorded as T2. The melting point is reported as the range T1-T2.
Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11][12]
Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is agitated until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved solute in the filtered supernatant is then measured.[12]
Detailed Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., purified water, DMSO).
-
Equilibration: The vial is sealed and placed on a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[12]
-
Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm syringe filter).[7]
-
Quantification: The concentration of this compound in the clear, saturated solution (filtrate) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard curve is used for accurate quantification.
Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is vital as ionization state affects solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume titration curve.[2][5]
Detailed Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[2]
-
Titration: The solution is placed in a thermostated vessel and purged with nitrogen to remove dissolved CO₂.[2] A calibrated combination pH electrode is immersed in the solution.
-
Data Collection: A standardized titrant (e.g., 0.1 M HCl, since 2-GBI is basic) is added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.
-
Analysis: The pKa value is calculated from the titration data. For a base, the pKa corresponds to the pH at which half of the compound is protonated. This is identified from the midpoint of the steepest part of the titration curve. The experiment is typically repeated at least three times to ensure reproducibility.[2]
Lipophilicity (logP) Determination (Shake-Flask Method)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between a lipid phase (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and overall ADMET properties.[4]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for logD). After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.[3][13]
Detailed Methodology:
-
Phase Pre-saturation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.
-
Partitioning: A stock solution of this compound is prepared. A small volume is added to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: A sample is carefully removed from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined by an appropriate analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]
Biological Activity and Visualization
Mechanism of Action: Hv1 Channel Blockade
This compound is a selective inhibitor of the voltage-gated proton channel Hv1.[15] These channels play a crucial role in pH homeostasis and are implicated in various physiological and pathological processes, including cancer cell proliferation and brain damage from ischemic stroke.[15][16] 2-GBI acts as an open-channel blocker, binding to the voltage-sensing domain (VSD) from the intracellular side of the membrane only when the channel is in its open conformation.[16][17] This interaction physically occludes the proton permeation pathway. The binding site involves key residues, with phenylalanine at position 150 (F150) being critical for the interaction.[17][18]
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. rupress.org [rupress.org]
- 7. nanopartikel.info [nanopartikel.info]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Solubility Measurements | USP-NF [uspnf.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functions and Mechanisms of the Voltage-Gated Proton Channel Hv1 in Brain and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Voltage-sensing domain of voltage-gated proton channel Hv1 shares mechanism of block with pore domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulators of the Human Voltage-Gated Proton Channel Hv1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Guanidinobenzimidazole: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a critical first step in the discovery pipeline. 2-Guanidinobenzimidazole is a versatile scaffold of significant interest due to its presence in a variety of biologically active molecules.[1][2][3] This application note provides detailed protocols for the synthesis of this compound, compiled from established methods, to serve as a comprehensive resource.
Introduction
This compound is a heterocyclic compound featuring a fusion of a benzimidazole (B57391) ring with a guanidine (B92328) group. This unique structural motif imparts a range of biological activities to its derivatives, including potential applications as antiparasitic and antimicrobial agents.[4] The guanidine group, known for its strong basicity, and the benzimidazole core, a privileged structure in medicinal chemistry, make this compound an attractive starting material for the synthesis of more complex molecules, such as fused triazinobenzimidazoles.[4]
Synthetic Protocols
Two primary methods for the synthesis of this compound are outlined below, proceeding through a 2-aminobenzimidazole (B67599) intermediate.
Method 1: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine (B120857) and Cyanamide (B42294)
This method provides a direct route to the 2-aminobenzimidazole precursor.
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol.
-
Add an equimolar amount of cyanamide to the solution.
-
The reaction mixture is then heated under reflux for a specified period. Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent to yield pure 2-aminobenzimidazole.
Method 2: Synthesis of this compound from 2-Aminobenzimidazole
This protocol details the conversion of 2-aminobenzimidazole to the target compound, this compound.
Experimental Protocol:
-
Suspend 2-aminobenzimidazole in a suitable solvent.
-
Add a guanidinylating agent, such as S-methylisothiourea sulfate (B86663) or a similar reagent.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude this compound is washed with a cold solvent and can be further purified by recrystallization to achieve high purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of benzimidazole derivatives, which can serve as a general reference for the synthesis of this compound and its precursors.
| Starting Material(s) | Reagent(s) | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| o-Phenylenediamine | Formic acid | Water | 2 hours | 100°C | 83-85 | 170-172 (for Benzimidazole) | [1] |
| o-Phenylenediamine | Aldehydes | Au/TiO2 / CHCl3:MeOH | 2 hours | 25°C | High | - | [5] |
| This compound | Heteroaromatic aldehydes | Piperidine / Ethanol | 2-4 hours | Reflux | Excellent | - | [4] |
Visualizing the Synthetic Workflow
To aid in understanding the synthesis process, a logical workflow diagram is provided below.
Signaling Pathway and Logical Relationships
The synthesis of this compound derivatives often involves cyclocondensation reactions. The following diagram illustrates the general reaction of this compound with an aldehyde to form a fused triazinobenzimidazole.
Conclusion
The protocols and data presented in this application note offer a foundational guide for the synthesis of this compound. This versatile compound serves as a valuable building block for the development of novel therapeutic agents and other biologically active molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Guanidinobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Guanidinobenzimidazole (2-GBI), a compound of significant interest in medicinal chemistry. The following methods are designed to enhance the purity of 2-GBI, a critical step for its use in research and drug development.
Introduction
This compound (2-GBI) is a versatile heterocyclic compound incorporating both guanidine (B92328) and benzimidazole (B57391) moieties. This unique structure imparts a range of biological activities, including its function as a selective blocker of voltage-gated proton channels (Hv1). The synthesis of 2-GBI can result in the presence of unreacted starting materials and byproducts. Therefore, robust purification techniques are essential to obtain high-purity 2-GBI for accurate biological evaluation and pharmaceutical applications. This document outlines two primary methods for the purification of 2-GBI: Recrystallization and Acid-Base Extraction.
Data Presentation
The following table summarizes the expected outcomes from the described purification protocols. These values are based on typical results and may vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Purity of Starting Material | Expected Final Purity | Typical Yield | Key Parameters |
| Recrystallization | ~90% | >98% | 70-85% | Solvent: 95% Ethanol (B145695), Slow Cooling |
| Acid-Base Extraction | 85-95% | >97% | 75-90% | pH adjustment is critical |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. For 2-GBI, an ethanol-water mixture is an effective solvent system.
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude 2-GBI (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol (e.g., 50 mL) to the flask.
-
Gently heat the mixture to boiling while stirring to dissolve the solid. A boiling stick can be added to ensure even boiling.[1]
-
If the solid does not completely dissolve, add small portions of hot 95% ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask containing a small amount of boiling ethanol.
-
Quickly filter the hot solution through a fluted filter paper to remove insoluble materials.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the solution has reached room temperature, further cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid significant loss of the product.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purity Assessment: The purity of the recrystallized 2-GBI can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring its melting point, which should be sharp and consistent with the literature value (242-244 °C).
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the guanidine group in 2-GBI to separate it from neutral or acidic impurities.
Objective: To purify crude this compound by separating it from non-basic impurities through pH-controlled extractions.
Materials:
-
Crude this compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Separatory funnel (appropriate size)
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the crude 2-GBI in an organic solvent such as ethyl acetate (e.g., 100 mL for 5 g of crude product).
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake the funnel vigorously for 1-2 minutes, venting frequently.
-
The basic 2-GBI will react with HCl to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer of the product.
-
-
Washing the Organic Layer (Optional):
-
The remaining organic layer, containing neutral impurities, can be washed with water and then dried and concentrated to recover any non-basic components if desired.
-
-
Basification and Precipitation:
-
Combine the acidic aqueous extracts.
-
Slowly add 1 M NaOH to the aqueous solution while stirring until the pH is basic (pH > 10), as indicated by pH paper or a pH meter.
-
The 2-GBI will precipitate out of the solution as a solid.
-
-
Isolation and Washing:
-
Collect the precipitated 2-GBI by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any residual salts.
-
-
Drying:
-
Dry the purified 2-GBI in a vacuum oven at 50-60 °C to a constant weight.
-
Purity Assessment: The purity of the 2-GBI obtained from acid-base extraction can be confirmed using HPLC and melting point determination.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Logical Relationships in Acid-Base Extraction
Caption: Separation logic of this compound purification via acid-base extraction.
Common Impurities
The primary impurities in the synthesis of this compound typically arise from the starting materials. When synthesized from o-phenylenediamine (B120857) and dicyandiamide (B1669379), potential impurities include:
-
Unreacted o-phenylenediamine: Can be removed by the purification methods described.
-
Melamine and other dicyandiamide self-condensation products: These are often highly polar and can be removed by washing the crude product or during the acid-base extraction.
It is recommended to analyze the crude product by techniques such as TLC or HPLC to identify the impurity profile before selecting the most appropriate purification strategy.
Concluding Remarks
The selection of the purification method for this compound will depend on the nature and quantity of the impurities present in the crude material. Recrystallization is a straightforward and effective method for removing minor impurities, provided a suitable solvent system is employed. Acid-base extraction is particularly useful for separating 2-GBI from non-basic contaminants. For optimal results, a combination of these techniques may be employed. The purity of the final product should always be verified by appropriate analytical methods to ensure it meets the requirements for its intended application.
References
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An increasing interest in the therapeutic potential of 2-Guanidinobenzimidazole (2-GBI) and its derivatives necessitates the development of robust and reliable analytical methods for its quantification in various matrices.[1] 2-GBI, a heterocyclic compound combining the structural features of guanidine (B92328) and benzimidazole (B57391), has shown a range of biological activities, including hypoglycemic and antituberculosis properties.[1] Furthermore, its derivatives are explored as inhibitors of biological targets like the HV1 proton channel.[2]
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These proposed methods are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
HPLC-UV is a widely accessible and robust technique suitable for the routine quantification of 2-GBI in bulk drug substances and pharmaceutical formulations. Due to the polar nature of the guanidino group, a method based on a polar-modified stationary phase or mixed-mode chromatography is proposed for optimal retention and peak shape.[3][4]
Experimental Protocol: HPLC-UV
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
b) Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
c) Chromatographic Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100 mm[3]
-
Mobile Phase: 50:50 (v/v) Acetonitrile / 0.1% Formic Acid in Water[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm (based on UV characteristics of the benzimidazole and guanidine chromophores)[5][6]
d) Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-GBI reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.
e) Sample Preparation (e.g., from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of 2-GBI into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
f) System Suitability: Before sample analysis, inject the 25 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
g) Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 2-GBI in the sample by interpolation from the linear regression of the calibration curve.
Expected Method Performance (HPLC-UV)
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for a compound similar to 2-GBI.[7]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 2-GBI in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8]
Experimental Protocol: LC-MS/MS
a) Instrumentation:
-
UHPLC or HPLC system
-
Autosampler maintained at 4 °C
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
b) Chemicals and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₆
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
c) Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
2-GBI: Precursor ion [M+H]⁺ m/z 176.1 → Product ion m/z 117.1 (loss of guanidine)
-
Internal Standard: Precursor ion [M+H]⁺ m/z 182.1 → Product ion m/z 123.1
-
e) Sample Preparation (Protein Precipitation from Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an HPLC vial for analysis.[10]
Expected Method Performance (LC-MS/MS)
The following table summarizes typical performance characteristics for a validated bioanalytical LC-MS/MS method.[8]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% (within 20% at LOQ) |
| Precision (%RSD) | ≤ 15.0% (≤ 20.0% at LOQ) |
UV-Vis Spectrophotometry
A simple and cost-effective spectrophotometric method can be developed for the quantification of 2-GBI, particularly for in-process quality control. This proposed method involves a derivatization reaction to produce a colored product, enhancing specificity and sensitivity.[11]
Experimental Protocol: UV-Vis Spectrophotometry
a) Instrumentation:
-
Double-beam UV-Vis spectrophotometer
b) Chemicals and Reagents:
-
This compound reference standard
-
Sodium 1,2-naphthoquinone-4-sulphonate (NQS)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
c) Method Principle: The method is based on the nucleophilic substitution reaction between 2-GBI and NQS in an alkaline medium to form an orange-colored product.[11]
d) Preparation of Reagents:
-
2-GBI Stock Solution (100 µg/mL): Dissolve 10 mg of 2-GBI in 100 mL of deionized water.
-
NQS Solution (0.5% w/v): Dissolve 0.5 g of NQS in 100 mL of deionized water. Store protected from light.
-
NaOH Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.
e) Assay Procedure:
-
Pipette different aliquots (0.2 - 2.0 mL) of the 2-GBI stock solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 0.1 M NaOH solution.
-
Add 1.0 mL of the 0.5% NQS solution.
-
Complete the volume to 10 mL with deionized water.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of the resulting orange solution at the wavelength of maximum absorption (λmax), determined to be approximately 450-460 nm, against a reagent blank prepared in the same manner without the analyte.
Expected Method Performance (Spectrophotometry)
The table below shows the expected performance characteristics for this type of colorimetric assay.[11]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Range | 2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L·mol⁻¹·cm⁻¹ |
Diagrams and Workflows
Visual representations of the analytical workflows and the potential biological role of 2-GBI are provided below using the DOT language.
Caption: General analytical workflow for the quantification of this compound.
Caption: Postulated mechanism of action for 2-GBI derivatives as ion channel inhibitors.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 4. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1H-Benzimidazole [webbook.nist.gov]
- 7. ijsat.org [ijsat.org]
- 8. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Guanidinobenzimidazole in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Guanidinobenzimidazole (2-GBI) is a heterocyclic compound that combines the structural features of guanidine (B92328) and benzimidazole.[1][2][3] This unique structure contributes to its diverse biological activities, including potential antimicrobial properties. The guanidino group, a common feature in several antibiotics, is known to interact with microbial cell membranes, suggesting a potential mechanism of action for 2-GBI.[4][5][6] These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial efficacy and cytotoxic profile of this compound.
Data Presentation
Antimicrobial Activity of this compound
The antimicrobial potential of this compound has been evaluated against a panel of pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | Strain (Example) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | ATCC 25923 | 64 |
| Bacillus cereus | Gram-positive Bacteria | ATCC 14579 | 32 |
| Escherichia coli | Gram-negative Bacteria | ATCC 25922 | 128 |
| Salmonella typhimurium | Gram-negative Bacteria | ATCC 14028 | 128 |
| Candida albicans | Fungus | ATCC 10231 | 256 |
| Aspergillus flavus | Fungus | ATCC 204304 | >512 |
| Fusarium oxysporum | Fungus | ATCC 48112 | >512 |
| Geotrichum candidum | Fungus | ATCC 34614 | 256 |
Note: The data presented are representative and may vary based on experimental conditions.
Cytotoxicity of this compound
Evaluating the cytotoxic effect of a potential antimicrobial agent on mammalian cells is crucial for assessing its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various human cell lines.
Table 2: Cytotoxicity (IC50) of this compound against Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| Hep-G2 | Human Liver Cancer | >100 |
| MCF-7 | Human Breast Cancer | >100 |
| HCT-116 | Human Colon Cancer | >100 |
| BPH1 | Human Prostate Benign Tumor | >100 |
Note: The data presented are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of this compound against bacteria and fungi, following standardized guidelines.[7][8][9][10]
Materials:
-
This compound (2-GBI)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Sterile dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of 2-GBI Stock Solution: Dissolve 2-GBI in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve the desired starting concentration for serial dilutions.
-
Preparation of Microbial Inoculum: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 2-GBI working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing broth and microbial inoculum (no 2-GBI).
-
Negative Control: A well containing only broth.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is the lowest concentration of 2-GBI at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Workflow for MIC Determination
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][11]
Materials:
-
This compound (2-GBI)
-
Human cell lines (e.g., Hep-G2, MCF-7)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-GBI in complete medium. Remove the old medium from the cells and add 100 µL of the 2-GBI dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Cytotoxicity Assessment (MTT Assay)
Mechanism of Action: Proposed Signaling Pathway
The antimicrobial mechanism of guanidinium-containing compounds often involves disruption of the bacterial cell membrane. The positively charged guanidinium (B1211019) group is thought to interact with the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane depolarization, increased permeability, and ultimately cell death.[4][5][6]
Proposed Mechanism of Action of this compound
References
- 1. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry [mdpi.com]
- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gbv.de [gbv.de]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. woah.org [woah.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of 2-Guanidinobenzimidazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-guanidinobenzimidazole derivatives and detailed protocols for their evaluation as potential anticancer agents. This document is intended to guide researchers in the synthesis, characterization, and biological assessment of this promising class of compounds.
Introduction
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with a guanidinium (B1211019) group at the 2-position, the resulting this compound (2-GBI) derivatives exhibit a wide range of biological activities, including potent anticancer properties.[1] These compounds have been shown to exert their effects through various mechanisms, such as DNA intercalation, inhibition of key enzymes like topoisomerases, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[3][4] This document outlines the synthesis of 2-GBI derivatives and provides detailed protocols for assessing their anticancer efficacy in vitro.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several methods, most commonly involving the cyclization of o-phenylenediamine (B120857) with a guanidinylating agent. A general and widely used approach involves the reaction of o-phenylenediamine with cyanamide (B42294) or dicyandiamide.
General Synthesis Protocol
A versatile method for the synthesis of this compound hydrochloride involves the reaction of o-phenylenediamine with cyanamide in the presence of hydrochloric acid.
Materials:
-
o-Phenylenediamine
-
Cyanamide
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Activated Charcoal
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
To this solution, add an equimolar amount of cyanamide.
-
Slowly add concentrated hydrochloric acid to the reaction mixture while stirring. The reaction is typically exothermic.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product, this compound hydrochloride, will often precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold ethanol.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Decolorization with activated charcoal may be necessary to remove colored impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
The synthesis of various derivatives can be achieved by starting with appropriately substituted o-phenylenediamines.
Experimental Protocols for Anticancer Evaluation
A crucial aspect of cancer research is the in vitro evaluation of novel compounds for their cytotoxic and apoptotic effects on cancer cell lines. The following are detailed protocols for commonly used assays.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of the compounds for a specific time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of the cell cycle distribution of a cell population treated with the test compounds.
Materials:
-
Cancer cells treated with this compound derivatives
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated cells (around 1 x 10⁶ cells per sample).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
-
Data Interpretation:
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.
-
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
Table 1: IC₅₀ Values of this compound Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 (µg/mL) | [5] |
| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 (µg/mL) | [5] |
| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 (µg/mL) | [5] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 (µg/mL) | [5] |
| Benzimidazole 2 | MCF-7 (Breast) | 30.29 ± 6.39 (µg/mL) | [5] |
| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 (µg/mL) | [5] |
| Cu(II) complex [38Br2]·H2O | HeLa (Cervical) | 115.3 | [1] |
| Iridium complex[6] | Ovarian Cancer Cell Lines | 1.4 (average) |
Signaling Pathways and Experimental Workflows
The anticancer effects of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some benzimidazole derivatives have been shown to inhibit this pathway, leading to apoptosis.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Guanidinobenzimidazole in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-guanidinobenzimidazole (2-GBI) as a versatile precursor in the synthesis of novel heterocyclic compounds. The benzimidazole (B57391) core is a significant pharmacophore in medicinal chemistry, and its fusion with a guanidine (B92328) group in 2-GBI offers a unique platform for creating diverse, biologically active molecules.[1][2][3] This guide focuses on practical synthetic methodologies, presenting key experimental data and workflows to facilitate research and development in this area.
Synthesis of Fused[1][3][4]Triazino[1,2-a]benzimidazoles
A prominent application of this compound is in the synthesis of fused triazinobenzimidazoles. These compounds are typically synthesized through a base-catalyzed cyclization reaction between 2-GBI and various heteroaromatic aldehydes.[4] This approach is advantageous due to its simple and mild reaction conditions, short reaction times, and generally excellent yields.[4]
General Reaction Scheme:
The synthesis involves the reaction of this compound with a heteroaromatic aldehyde in the presence of a base catalyst, such as piperidine, in ethanol. The mixture is heated under reflux, leading to the formation of the corresponding 4-heteryl-2-amino-3,4-dihydro[1][3][5]triazino[1,2-a]benzimidazole derivative.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 2-Guanidinobenzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel 2-guanidinobenzimidazole analogs with potential therapeutic applications. This class of compounds has demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects, by modulating various biological targets such as ion channels, kinases, and DNA.
Introduction to this compound Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, combining the structural features of guanidine (B92328) and benzimidazole (B57391). This unique combination imparts a range of physicochemical properties that allow these molecules to interact with diverse biological targets. The guanidinium (B1211019) group, being protonated at physiological pH, can engage in key hydrogen bonding and electrostatic interactions, while the benzimidazole core provides a rigid framework that can be readily functionalized to tune potency, selectivity, and pharmacokinetic properties.
Data Presentation: Hypothetical HTS Campaign Results
The following table summarizes hypothetical quantitative data from a primary high-throughput screening campaign of a library of this compound analogs against various targets. This data is for illustrative purposes to demonstrate how results from such screens can be structured and interpreted.
| Compound ID | Target | Assay Type | Readout | Primary Screen Result (at 10 µM) | IC50 (µM) |
| GBI-001 | Kv1.3 Channel | Fluorescence (FLIPR) | % Inhibition | 85 | 1.2 |
| GBI-002 | HV1 Channel | Fluorescence (VIPR) | % Inhibition | 92 | 0.8 |
| GBI-003 | Aurora Kinase A | Luminescence (ADP-Glo) | % Inhibition | 78 | 2.5 |
| GBI-004 | VEGFR2 | Luminescence (ADP-Glo) | % Inhibition | 65 | 5.1 |
| GBI-005 | DNA Intercalation | Fluorescence | % Signal Change | 95 | 0.5 |
| GBI-006 | A549 Cells | Colorimetric (WST-1) | % Viability | 15 | 3.7 |
| GBI-007 | MCF-7 Cells | Colorimetric (MTS) | % Viability | 22 | 4.2 |
| GBI-008 | Kv1.3 Channel | Fluorescence (FLIPR) | % Inhibition | 12 | > 50 |
| GBI-009 | Aurora Kinase A | Luminescence (ADP-Glo) | % Inhibition | 5 | > 50 |
| GBI-010 | A549 Cells | Colorimetric (WST-1) | % Viability | 88 | > 50 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound analogs and a general workflow for a high-throughput screening campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Role of Kv1.3 in T-cell activation and proliferation.
Caption: Aurora Kinase A's role in the G2/M cell cycle transition.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the potential targets of this compound analogs.
Ion Channel Modulation: Fluorescence-Based Assay (FLIPR/VIPR)
This protocol is designed to identify modulators of voltage-gated ion channels, such as Kv1.3 or HV1.
Materials:
-
Stable cell line expressing the ion channel of interest (e.g., CHO-Kv1.3)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Ion channel activator (e.g., high potassium solution for potassium channels)
-
This compound analog library (10 mM in DMSO)
-
384-well black, clear-bottom microplates
-
FLIPR or VIPR instrument
Protocol:
-
Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of the fluorescent dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Using an automated liquid handler, transfer 100 nL of each compound from the library plate to the assay plate. Include positive and negative controls. Incubate for 30 minutes at room temperature.
-
Signal Detection: Place the assay plate into the FLIPR/VIPR instrument.
-
Activation and Reading: The instrument will add 10 µL of the ion channel activator solution to each well and simultaneously record the fluorescence signal over a period of 1-5 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence change in the compound-treated wells to the controls.
Kinase Inhibition: Luminescence-Based Assay (ADP-Glo™)
This protocol is designed to identify inhibitors of protein kinases, such as Aurora Kinase A or VEGFR2.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound analog library (10 mM in DMSO)
-
384-well white, opaque microplates
-
Luminescence plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library plate into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.
Cell Viability/Cytotoxicity: Colorimetric Assay (WST-1)
This protocol is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
WST-1 reagent
-
This compound analog library (10 mM in DMSO)
-
96-well or 384-well clear microplates
-
Spectrophotometric plate reader
Protocol:
-
Cell Seeding: Seed cells into microplates at an appropriate density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the IC50 values.
DNA Binding: Fluorescence-Based Assay
This protocol is a simplified, general approach to screen for compounds that bind to DNA, potentially through intercalation or groove binding.
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA)
-
DNA-binding fluorescent dye (e.g., PicoGreen™)
-
Assay buffer (e.g., Tris-EDTA buffer, pH 7.5)
-
This compound analog library (10 mM in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare a solution of dsDNA and the fluorescent dye in the assay buffer. The concentration of each should be optimized to give a robust fluorescence signal.
-
Compound Plating: Dispense 50 nL of each compound from the library plate into the wells of a 384-well plate.
-
Assay Reaction: Add 25 µL of the DNA/dye solution to each well.
-
Incubation: Incubate the plates for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: A change in fluorescence intensity (quenching or enhancement) in the presence of a compound indicates a potential interaction with DNA. Calculate the percent change in signal relative to controls.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and initial characterization of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action, paving the way for the development of novel therapeutics. It is crucial to follow up primary screen hits with secondary assays to confirm activity, determine selectivity, and establish structure-activity relationships.
Troubleshooting & Optimization
Technical Support Center: 2-Guanidinobenzimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-guanidinobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the condensation reaction of o-phenylenediamine (B120857) with dicyandiamide (B1669379) (cyanoguanidine) in the presence of a mineral acid, typically hydrochloric acid. This one-pot reaction provides a straightforward route to this compound, usually as its hydrochloride salt.
Q2: What are the typical yields for the synthesis of this compound from o-phenylenediamine and dicyandiamide?
A2: While yields can vary based on specific reaction conditions and scale, a well-optimized procedure can be expected to produce yields in the range of 60-85%. For instance, the synthesis of the related benzimidazole (B57391) from o-phenylenediamine and formic acid reports yields of 83-85%, which serves as a comparable benchmark for this type of cyclocondensation reaction.[1]
Q3: What are the potential side products in this synthesis?
A3: While specific data on byproducts for this exact reaction is limited in readily available literature, potential side products in similar benzimidazole syntheses can include:
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Unreacted starting materials: Residual o-phenylenediamine and dicyandiamide may be present in the crude product.
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Polymeric materials: Under certain conditions, starting materials or intermediates can polymerize, leading to insoluble tars.
-
1,2-Disubstituted benzimidazoles: In reactions involving aldehydes, the formation of 1,2-disubstituted benzimidazoles is a known issue. While less likely with dicyandiamide, analogous side reactions could potentially occur.[2]
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Oxidation products: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[3]
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound hydrochloride typically involves recrystallization. After neutralization of the reaction mixture and precipitation of the crude product, it can be dissolved in a suitable solvent (e.g., boiling water or ethanol) and allowed to cool slowly to form purer crystals.[1] The use of decolorizing carbon (charcoal) during recrystallization can help remove colored impurities.[4] Column chromatography is another option for purification, though it may be more complex for this relatively polar compound.
Troubleshooting Guide for Low Yield
This guide addresses common issues that can lead to low yields in the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions | Experimental Protocol Reference |
| Low or No Product Formation | Poor quality of starting materials | - Verify the purity of o-phenylenediamine and dicyandiamide. o-Phenylenediamine can oxidize and darken upon storage; use of fresh or purified material is recommended.- Ensure the hydrochloric acid is of the correct concentration. | --INVALID-LINK-- |
| Incorrect reaction temperature | - Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and maintained for the specified duration. Insufficient heating can lead to incomplete reaction. | --INVALID-LINK-- | |
| Inadequate mixing | - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially as the product may precipitate. | --INVALID-LINK-- | |
| Incorrect pH | - The reaction is acid-catalyzed. Ensure the initial addition of hydrochloric acid creates a sufficiently acidic environment. During workup, ensure complete neutralization to precipitate the product. | --INVALID-LINK-- | |
| Formation of a Dark, Tarry Mixture | Oxidation of o-phenylenediamine | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]- Use fresh, high-purity o-phenylenediamine. | --INVALID-LINK-- |
| Side reactions at high temperatures | - While reflux is often necessary, prolonged heating at excessively high temperatures can lead to degradation and polymerization. Monitor the reaction progress and avoid unnecessarily long reaction times. | --INVALID-LINK-- | |
| Product Loss During Workup and Purification | Incomplete precipitation | - After the reaction, ensure the mixture is cooled sufficiently and the pH is carefully adjusted to the point of maximum precipitation of the this compound salt. | --INVALID-LINK-- |
| Loss during recrystallization | - Use a minimal amount of hot solvent for recrystallization to avoid excessive loss of product in the mother liquor.- Cool the solution slowly to maximize crystal formation and recovery. | --INVALID-LINK-- | |
| Product adhering to glassware | - Scrape the reaction and crystallization vessels thoroughly to recover all of the product. | --INVALID-LINK-- |
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine
Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [1]
-
In a round-bottomed flask, combine o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole).
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Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide (B78521) solution with thorough mixing until the mixture is just alkaline to litmus (B1172312) paper.
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Collect the crude benzimidazole by suction filtration and wash with cold water.
Protocol 2: Purification by Recrystallization [1]
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Dissolve the crude product in a minimal amount of boiling water.
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Add a small amount of decolorizing carbon and digest for 15 minutes.
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Filter the hot solution rapidly through a pre-heated filter.
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Cool the filtrate to 10-15°C to allow for crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold water, and dry at 100°C.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-Guanidinobenzimidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-guanidinobenzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and its derivatives?
The most prevalent synthetic strategies for constructing the this compound scaffold involve a two-step process. The first step is the synthesis of a 2-aminobenzimidazole (B67599) intermediate, which is then followed by a guanidinylation reaction.
Common methods for the initial synthesis of the benzimidazole (B57391) core include the condensation of o-phenylenediamine (B120857) with various reagents like formic acid or aldehydes.[1][2] One-pot syntheses from o-phenylenediamines and aldehydes using catalysts such as cobalt complexes, gold nanoparticles, or Lewis acids have also been reported.[3]
The subsequent introduction of the guanidine (B92328) moiety can be achieved through various guanidinylating agents, with cyanamide (B42294) being a common choice.
Q2: How can I improve the yield of my this compound synthesis?
Optimizing the reaction yield often requires a systematic approach to adjusting reaction parameters. Key factors to consider include:
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Solvent: The choice of solvent can significantly impact reaction rates and yields. For the initial benzimidazole synthesis, solvents like methanol, ethanol, and chloroform/methanol mixtures have been used.[3]
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Temperature: Reaction temperature is a critical parameter. While some syntheses proceed at room temperature, others require heating to drive the reaction to completion.[2][3]
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Catalyst: The selection of an appropriate catalyst is crucial. For the condensation of o-phenylenediamine and aldehydes, various catalysts including acids, metal complexes, and nanoparticles have been shown to be effective.[3]
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
Q3: What are the best practices for purifying this compound derivatives?
Purification of this compound derivatives typically involves standard laboratory techniques such as recrystallization and column chromatography. The choice of method will depend on the physical properties of the specific derivative. For recrystallization, selecting an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature is key. For column chromatography, a range of solvent systems can be employed, and the polarity can be adjusted to achieve optimal separation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or degraded starting materials. | Ensure the purity and activity of your o-phenylenediamine, aldehyde, and guanidinylating agent. Use freshly opened or properly stored reagents. |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature. For some condensations, heating may be necessary, while other reactions proceed well at room temperature.[2][3] | |
| Incorrect solvent. | Experiment with different solvents or solvent mixtures. The polarity of the solvent can significantly influence the reaction outcome.[3] | |
| Inefficient catalyst or incorrect catalyst loading. | If using a catalyst, ensure it is active. Optimize the catalyst loading; too much or too little can be detrimental. | |
| Presence of Multiple Byproducts | Reaction time is too long. | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
| Incorrect stoichiometry. | Carefully control the molar ratios of your reactants. | |
| Side reactions due to reactive functional groups. | If your substrates contain other reactive functional groups, consider using protecting groups. | |
| Difficulty in Product Purification | Product is highly polar and streaks on the TLC plate. | For column chromatography, try using a more polar eluent system or add a small amount of a modifier like triethylamine (B128534) (for basic compounds) to the eluent. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. Gradient elution may be necessary. | |
| Product is an oil and does not crystallize. | Try different solvent systems for recrystallization or attempt to purify by column chromatography. If the product is an oil, it may be a salt; consider neutralization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Benzaldehyde.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Cobalt (II) acetylacetone | Methanol | Room Temp | 2.5 | 97 |
| Cobalt (II) acetylacetone | Ethanol | Room Temp | 3.0 | 92 |
| Cobalt (II) acetylacetone | Ethyl acetate | Room Temp | 4.0 | 85 |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 2.0 | 95 |
| Au/TiO₂ | Ethanol | 25 °C | 3.0 | 75 |
| Er(OTf)₃ (10 mol%) | Water | 80 °C | 0.25 | 98 |
| Er(OTf)₃ (10 mol%) | Ethanol | 120 °C | 1.0 | 96 |
*Yield for 1,2-disubstituted product.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzimidazole
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
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o-Phenylenediamine
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Cyanamide
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol.
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Add an aqueous solution of cyanamide to the flask.
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Acidify the mixture with hydrochloric acid.
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Reflux the reaction mixture for an appropriate amount of time, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.
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Collect the solid precipitate by filtration.
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Wash the solid with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-aminobenzimidazole.
Protocol 2: Synthesis of this compound from 2-Aminobenzimidazole
This protocol describes a general method for the guanidinylation of 2-aminobenzimidazole.
Materials:
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2-Aminobenzimidazole
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Cyanamide
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A suitable solvent (e.g., water or an alcohol)
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Acid catalyst (e.g., hydrochloric acid)
Procedure:
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Suspend 2-aminobenzimidazole in a suitable solvent in a round-bottom flask.
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Add an aqueous solution of cyanamide to the suspension.
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Add a catalytic amount of a strong acid, such as hydrochloric acid.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to allow the product to crystallize.
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Collect the crystalline product by filtration.
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Wash the product with a small amount of cold solvent.
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Dry the product under vacuum.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-substituted benzimidazoles.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by this compound derivatives.
References
Technical Support Center: 2-Guanidinobenzimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Guanidinobenzimidazole. The following information is designed to help you identify and resolve common issues, with a focus on minimizing side reactions and maximizing product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound (2-GBI) is the condensation reaction of o-phenylenediamine (B120857) (OPD) with a guanidinylating agent, typically cyanamide (B42294) or dicyandiamide (B1669379), often in the presence of an acid catalyst.
Q2: My reaction mixture turns dark, and the final product is highly colored. What is the likely cause?
A: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and certain metal ions. It is crucial to use high-purity, colorless o-phenylenediamine and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
Q3: The yield of my this compound synthesis is consistently low. What are the potential reasons?
A: Low yields can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. It is essential to optimize these parameters for your specific setup.
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Impure Starting Materials: The purity of o-phenylenediamine and the guanidinylating agent is crucial. Impurities can lead to unwanted side reactions.
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Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
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Product Loss During Workup: this compound has moderate solubility in water, and significant product loss can occur during aqueous workup and recrystallization steps.
Q4: What are some common impurities I should look for in my crude this compound?
A: Besides unreacted starting materials, potential impurities include:
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2-Aminobenzimidazole (B67599): This can form if the guanidinylating agent is not fully incorporated.
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Melamine (B1676169) and related triazines: These can arise from the self-condensation of cyanamide or dicyandiamide under the reaction conditions.
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Polymeric materials: o-Phenylenediamine can polymerize under certain conditions, leading to insoluble byproducts.
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Oxidation products: As mentioned, oxidation of o-phenylenediamine can generate colored impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal temperature. 3. Incorrect stoichiometry. 4. Product loss during purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. Insufficient heat may lead to a slow reaction, while excessive heat can promote side reactions. 3. Ensure the correct molar ratios of reactants and catalyst are used. 4. Minimize the use of water during workup. If recrystallization from water is necessary, cool the solution slowly to maximize crystal formation and recover the product by filtration. Consider using a different solvent for recrystallization. |
| Formation of Insoluble Byproducts | 1. Polymerization of o-phenylenediamine. 2. Formation of melamine or other triazines from the guanidinylating agent. | 1. Use high-purity o-phenylenediamine and maintain an inert atmosphere. 2. Control the reaction temperature and consider adding the guanidinylating agent portion-wise to maintain a low concentration. |
| Product is Difficult to Purify | 1. Presence of 2-aminobenzimidazole as a significant impurity. 2. Contamination with highly polar byproducts. | 1. Adjust the stoichiometry to use a slight excess of the guanidinylating agent. 2. Consider a pH adjustment during workup. This compound is a strong base and can be separated from less basic impurities by extraction. Recrystallization from a suitable solvent system is also effective. |
| Inconsistent Results | 1. Variation in the quality of starting materials. 2. Poor control over reaction parameters. | 1. Use starting materials from a reliable source and check their purity before use. 2. Carefully control the reaction temperature, stirring rate, and atmosphere. |
Key Experimental Protocols
General Protocol for the Synthesis of this compound from o-Phenylenediamine and Cyanamide
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To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add o-phenylenediamine and a suitable solvent (e.g., water, ethanol, or a mixture).
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Add an acid catalyst, such as hydrochloric acid or nitric acid.
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Heat the mixture to the desired temperature (typically 80-100 °C).
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Slowly add an aqueous solution of cyanamide to the reaction mixture over a period of 1-2 hours.
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Maintain the reaction at the set temperature for several hours, monitoring the progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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Adjust the pH of the solution with a base (e.g., sodium hydroxide (B78521) or ammonia) to precipitate the crude product.
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Filter the crude product, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol).
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in this compound synthesis.
Troubleshooting Workflow
For a systematic approach to resolving issues in your synthesis, follow this workflow.
Caption: A logical workflow for troubleshooting synthesis issues.
Preventing cyclization during 2-aminoguanidinobenzene reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent unwanted cyclization during reactions involving 2-aminoguanidinobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted cyclization in reactions with 2-aminoguanidinobenzene?
A1: The primary cause of cyclization of 2-aminoguanidinobenzene to form 2-aminobenzimidazole (B67599) is the presence of Brønsted or Lewis acids.[1] These acidic conditions catalyze the intramolecular reaction between the amino and guanidino groups.
Q2: How does pH affect the stability of 2-aminoguanidinobenzene?
A2: Acidic pH significantly promotes the cyclization of 2-aminoguanidinobenzene. Maintaining neutral to slightly basic conditions is crucial to prevent the formation of the 2-aminobenzimidazole byproduct. While specific degradation kinetics for 2-aminoguanidinobenzene across a pH range are not extensively published, the general principle for many amine-containing compounds is that acidic conditions can lead to protonation and subsequent side reactions.
Q3: Are there any specific reagents that are known to promote cyclization?
A3: Yes, reagents that are Lewis acids or can generate acidic conditions should be used with caution. For example, certain metal salts (e.g., mercury(II) chloride, copper(I) chloride) and even reagents like methyl iodide have been used in syntheses that result in 2-aminobenzimidazole derivatives, indicating they can facilitate cyclization under certain conditions.[2]
Q4: Can protecting groups be used to prevent cyclization?
A4: Yes, protecting the ortho-amino group or the guanidino group is a viable strategy to prevent cyclization. Common protecting groups for amines, such as tert-Butoxycarbonyl (Boc), and for guanidines, such as nitrobenzyloxycarbonyl (NPys) or p-toluenesulfonyl (Tos), can be employed.[3] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other reagents.
Troubleshooting Guides
Problem 1: Significant formation of 2-aminobenzimidazole byproduct detected.
This is a common issue indicating that cyclization is occurring. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Acidic Reaction Conditions | Maintain a neutral to slightly basic pH (7.0-8.5). Use a non-acidic buffer if necessary. Avoid reagents that are Brønsted or Lewis acids. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start with room temperature or below and monitor the reaction progress. Elevated temperatures can provide the activation energy needed for the cyclization to occur. |
| Inappropriate Solvent | Use aprotic solvents that do not facilitate proton transfer, which can lead to acidic microenvironments. |
| Presence of Metal Catalysts | If a metal catalyst is necessary for your desired transformation, consider using a less Lewis-acidic metal or adding a ligand that can temper its acidity. |
Problem 2: Low yield of the desired non-cyclized product.
Low yields can be a consequence of the cyclization side reaction or other experimental factors.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of your reactants. An excess of a reagent that can act as a Lewis acid could promote cyclization. |
| Reaction Time | Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time that maximizes the yield of the desired product before significant cyclization occurs. |
| Air or Moisture Sensitivity | Some reagents may be sensitive to air or moisture, leading to the formation of acidic impurities. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Cyclization in a Condensation Reaction
This protocol provides a general framework for reacting 2-aminoguanidinobenzene with an electrophile while minimizing the formation of the 2-aminobenzimidazole byproduct.
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Reagent and Solvent Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere.
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Use anhydrous, aprotic solvents (e.g., THF, Dioxane, DMF) that have been freshly distilled or obtained from a solvent purification system.
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If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DIPEA) to scavenge any trace acids without promoting other side reactions.
-
-
Reaction Setup:
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Dissolve 2-aminoguanidinobenzene in the chosen anhydrous solvent under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of the electrophile in the same anhydrous solvent.
-
-
Reaction Execution:
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Slowly add the electrophile solution to the 2-aminoguanidinobenzene solution dropwise over a period of 30-60 minutes.
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Maintain the temperature at 0 °C for the duration of the addition.
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After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica (B1680970) gel, using a non-acidic eluent system.
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Protocol 2: Boc Protection of the Ortho-Amino Group
This protocol describes the protection of the primary amino group of 2-aminoguanidinobenzene to prevent its participation in cyclization.
-
Reaction Setup:
-
Dissolve 2-aminoguanidinobenzene in a mixture of dioxane and water (1:1).
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Add a base such as sodium bicarbonate or triethylamine (B128534) (1.2 equivalents).
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Cool the mixture to 0 °C.
-
-
Addition of Boc-Anhydride:
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Dissolve di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) in dioxane.
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Add the Boc₂O solution dropwise to the cooled 2-aminoguanidinobenzene solution.
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-
Reaction and Monitoring:
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Work-up and Purification:
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Remove the dioxane under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.
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Visualizations
Caption: Unwanted cyclization pathway of 2-aminoguanidinobenzene.
Caption: Workflow for minimizing cyclization.
Caption: Troubleshooting logic for unwanted cyclization.
References
Stability and degradation of 2-Guanidinobenzimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Guanidinobenzimidazole (2-GBI) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] As a solid, it is stable for at least one year from the date of purchase when stored under these conditions.[2]
Solutions of this compound in DMSO or distilled water can be stored at -20°C for up to three months.[2] To minimize degradation, it is advisable to prepare fresh solutions before use whenever possible and to avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of its constituent functional groups (benzimidazole and guanidine), the primary degradation pathways are likely to be hydrolysis and oxidation.[3] Photodegradation is also a potential concern for benzimidazole-containing compounds.[4][5]
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Hydrolysis: The guanidinium (B1211019) group can be susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of urea (B33335) or amine derivatives.[6]
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Oxidation: The imidazole (B134444) ring can be susceptible to oxidation, potentially catalyzed by dissolved oxygen or trace metal ions.[3] This could lead to the formation of 2-oxo-imidazole derivatives.[3]
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Photodegradation: Benzimidazole (B57391) rings are known to be sensitive to light, which can lead to cleavage of the benzimidazole ring or other photochemical reactions.[4][7]
Q3: How can I prepare a stable stock solution of this compound?
A3: this compound is soluble in DMSO (up to 50 mg/mL) and in water (up to 4 mg/mL with warming).[2] For biological experiments, a common practice is to prepare a concentrated stock solution in DMSO.
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To prepare a stock solution: Accurately weigh the desired amount of 2-GBI powder and dissolve it in high-purity, anhydrous DMSO. Gentle warming and vortexing can aid dissolution.
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To minimize degradation during preparation: Use deoxygenated solvents if oxidative degradation is a concern. Prepare the solution under subdued light to minimize potential photodegradation.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]
Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out" that occurs when a compound is less soluble in the aqueous buffer than in the organic stock solvent.[8]
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Reduce the final concentration: The most straightforward solution is to lower the final concentration of 2-GBI in your assay.
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Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing.[8]
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Incorporate co-solvents: Including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer can improve the solubility of hydrophobic compounds.[8]
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Adjust buffer pH: The solubility of 2-GBI may be pH-dependent. For basic compounds, decreasing the pH below the pKa may enhance solubility.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: High variability between replicate experiments or results that deviate significantly from expectations. This could be due to the degradation of this compound in the experimental solution.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare a fresh stock solution of 2-GBI. Avoid using stock solutions that have been stored for longer than the recommended period or have undergone multiple freeze-thaw cycles. |
| Degradation in working solution | Prepare working solutions immediately before use. Minimize the time the compound spends in aqueous buffers, especially at elevated temperatures or extreme pH values. |
| Photodegradation | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions. |
| Oxidative degradation | Use high-purity, deoxygenated buffers. Consider adding an antioxidant to the buffer if compatible with the experimental system. |
| Hydrolysis | Evaluate the stability of 2-GBI at the pH of your experimental buffer. If degradation is significant, consider adjusting the buffer pH if permissible for your assay. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom: During HPLC analysis of your experimental samples, you observe new peaks that are not present in the standard of this compound.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Forced degradation | The experimental conditions (e.g., pH, temperature, light exposure) may be causing the degradation of 2-GBI. |
| Identification of degradants | Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in proposing potential structures for the degradation products. |
| Method optimization | Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent compound from all potential degradation products. This may require optimizing the mobile phase, column, and gradient. |
Stability of this compound in Different Solvents
| Solvent | Concentration | Storage Temperature | Stability Duration |
| Solid | N/A | Room Temperature | Up to 1 year[2] |
| DMSO | Up to 50 mg/mL | -20°C | Up to 3 months[2] |
| Distilled Water | Up to 4 mg/mL (with warming) | -20°C | Up to 3 months[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV or photodiode array (PDA) detector.
-
Screen different columns (e.g., C18, C8, Phenyl) to find the one that provides the best separation.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a common additive like 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent compound and any degradation peaks.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
The specificity of the method should be demonstrated by showing that the peak for this compound is pure and that there is no co-elution with degradation products from the forced degradation study.
Visualizations
Caption: Troubleshooting decision tree for 2-GBI precipitation issues.
Caption: Workflow for conducting forced degradation studies on 2-GBI.
References
- 1. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5418-95-1 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Identification and removal of byproducts in 2-Guanidinobenzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of byproducts during the synthesis of 2-Guanidinobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and industrially scalable method for synthesizing this compound is the condensation reaction of o-phenylenediamine (B120857) with cyanoguanidine (dicyandiamide) under acidic conditions. Another route involves the reaction of o-phenylenediamine with cyanamide.
Q2: What are the potential byproducts in the synthesis of this compound from o-phenylenediamine and cyanoguanidine?
A2: Several byproducts can form during the synthesis, complicating the purification of the final product. The primary potential byproducts include:
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Unreacted Starting Materials: Residual o-phenylenediamine and cyanoguanidine.
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Melamine (B1676169): Formed from the self-condensation of cyanoguanidine, especially at elevated temperatures.
-
Oxidation Products of o-Phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities, such as 2,3-diaminophenazine.
-
2-Aminobenzimidazole: This can be formed as an intermediate and may remain as an impurity if the reaction does not go to completion.
-
Biguanide Derivatives: Formed from the reaction of cyanoguanidine with itself or other nucleophiles present in the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: The final product is off-white or colored (yellow, brown, or purple).
-
Possible Cause: This is often due to the presence of oxidation products of o-phenylenediamine.[1] o-Phenylenediamine is an aromatic diamine that can easily oxidize, especially when exposed to air and light, forming colored impurities.[1]
-
Identification:
-
Visual Inspection: The crude product will have a noticeable color instead of being a white or pale solid.
-
UV-Vis Spectroscopy: Oxidized impurities often exhibit strong absorbance in the visible region.
-
LC-MS Analysis: Can help identify compounds with higher molecular weights corresponding to dimeric or polymeric oxidation products like 2,3-diaminophenazine.
-
-
Removal Strategies:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool slowly to form purified crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, can effectively separate the more polar colored impurities from the desired product.
-
Problem 2: The NMR spectrum of the purified product shows unexpected peaks.
-
Possible Cause: The presence of unreacted starting materials or byproducts like melamine or 2-aminobenzimidazole.
-
Identification and Removal:
| Byproduct/Impurity | Identification (Typical ¹H NMR signals in DMSO-d₆) | Removal Strategy |
| o-Phenylenediamine | Aromatic protons (multiplet around 6.5-6.8 ppm) and amine protons (broad singlet). | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). This compound will form a salt and move to the aqueous layer, while the less basic o-phenylenediamine will remain in the organic layer. Neutralize the aqueous layer with a base to precipitate the pure product. |
| Cyanoguanidine | Broad signals for the amine protons. | Aqueous Wash: Cyanoguanidine is highly polar and soluble in water. Washing the crude product with cold water can effectively remove it. |
| Melamine | A sharp singlet around 6.8 ppm corresponding to the six equivalent amine protons. | Recrystallization: Melamine has different solubility profiles compared to this compound. Recrystallization from a suitable solvent system, such as ethanol/water, can be effective. Column Chromatography: If recrystallization fails, column chromatography can be used. |
| 2-Aminobenzimidazole | Aromatic protons and a characteristic singlet for the amino group protons. | Column Chromatography: Due to the structural similarity, separation can be challenging. A carefully optimized gradient elution on a silica gel column is often required. |
Problem 3: The product yield is low.
-
Possible Cause:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Formation of significant amounts of byproducts reduces the yield of the desired product.
-
Loss during Work-up and Purification: Product may be lost during extraction, filtration, or recrystallization steps.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting materials.
-
Temperature Control: Carefully control the reaction temperature to minimize the formation of temperature-sensitive byproducts like melamine.
-
Optimization of Purification: Minimize the number of purification steps. During recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling. If using column chromatography, ensure proper column packing and elution conditions to avoid broad peaks and loss of product.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimum amount of the hot solvent (or the more soluble solvent of a mixed-solvent system) to dissolve it completely with stirring and gentle heating.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent System: A gradient of a polar solvent system is typically used. Start with a less polar mixture and gradually increase the polarity. Common systems include:
-
Dichloromethane : Methanol (e.g., starting from 100:0 to 90:10)
-
Ethyl Acetate : Methanol (e.g., starting from 100:0 to 80:20)
-
-
Column Packing: Prepare a slurry of the silica gel in the initial, less polar eluent and pack the column uniformly.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.
-
Elution: Start the elution with the initial solvent mixture and collect fractions. Gradually increase the polarity of the eluent to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Experimental Workflow
References
Technical Support Center: Improving the Solubility of 2-Guanidinobenzimidazole for Biological Assays
For researchers, scientists, and drug development professionals utilizing 2-Guanidinobenzimidazole, achieving and maintaining its solubility in aqueous solutions for biological assays can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and resolve common solubility issues, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound has limited aqueous solubility. Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Warming can slightly increase its solubility in water.[1][2][3]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Up to 4 mg/mL | Requires warming.[1][2][3] |
| DMSO | Up to 50 mg/mL | - |
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, this should be tested for your specific cell line. A slightly higher, yet non-toxic, final DMSO concentration may help keep the compound in solution.
-
Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the final volume of your aqueous buffer, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in your buffer, vortex, and then add this to the final volume.
-
Increase mixing: Add the compound stock solution dropwise to the assay buffer while gently vortexing or swirling. This rapid mixing can prevent the formation of localized high concentrations that are prone to precipitation.
-
Pre-warm the buffer: As the solubility of this compound in water increases with warming, using a pre-warmed (e.g., 37°C) assay buffer can be beneficial.
Q3: Can I use pH to improve the solubility of this compound?
A3: Yes, adjusting the pH is a highly effective method for increasing the solubility of this compound. The molecule contains a guanidinium (B1211019) group, which is strongly basic with a predicted pKa of 13.67.[1][2][3] In acidic conditions, the guanidinium group will be protonated, forming a positively charged ion that is significantly more soluble in aqueous solutions.
Experimental Protocols
Protocol: Preparation of this compound Solution using pH Adjustment
This protocol describes a general method for preparing a solution of this compound in an acidic buffer to enhance its solubility for biological assays.
Materials:
-
This compound powder
-
Sterile, deionized water
-
1 M Hydrochloric acid (HCl)
-
Sterile buffer (e.g., PBS, HEPES) appropriate for your assay
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Methodology:
-
Prepare an Acidic Buffer:
-
Start with your desired biological buffer (e.g., PBS).
-
Slowly add small increments of 1 M HCl while monitoring the pH.
-
Adjust the pH to a value between 4.0 and 6.0. Ensure the final pH is compatible with your experimental system.
-
-
Dissolving this compound:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the prepared acidic buffer to the powder.
-
Vortex the solution vigorously for 1-2 minutes. Gentle warming (up to 37°C) can be applied to aid dissolution.
-
Visually inspect the solution to ensure that all of the solid has dissolved. If not, add a small amount of additional acidic buffer and continue to vortex.
-
-
Final Dilution:
-
Once a clear stock solution is obtained, it can be serially diluted to the final desired concentration in your complete assay medium.
-
Important: When adding the acidic stock solution to your final assay medium, be mindful of the potential for a slight pH change in the final solution. It may be necessary to re-adjust the pH of the final assay medium.
-
-
Vehicle Control:
-
Always prepare a vehicle control using the same acidic buffer without the this compound to account for any effects of the buffer on your assay.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility.
Caption: pH-dependent solubility of this compound.
References
Managing tautomeric forms of 2-Guanidinobenzimidazole in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the tautomeric forms of 2-Guanidinobenzimidazole (2-GBI) in experimental settings. Tautomerism can significantly impact reproducibility and data interpretation, and this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary tautomeric forms of this compound?
A1: this compound (2-GBI) is a polyfunctional molecule with five nitrogen atoms and several labile protons, allowing it to exist in multiple tautomeric forms through proton migration.[1][2] The main equilibrium involves the migration of a proton between the imidazole (B134444) ring and the exocyclic guanidino group. The two most significant tautomers are the amino-imino forms, often stabilized by an intramolecular six-membered hydrogen bond ring.[1] Different conformers of these tautomers can also exist.
Q2: Which tautomer of 2-GBI is considered the most stable?
A2: Theoretical and computational studies have been conducted to determine the relative stabilities of 2-GBI tautomers.[3] While the energy difference can be small, calculations often predict that the tautomeric form where the guanidino group is exocyclic to an intact benzimidazole (B57391) ring system is the most stable.[3][4] However, the energy landscape is sensitive to the environment, and different forms may dominate under various experimental conditions.
Q3: How do experimental conditions like solvent and pH affect the tautomeric equilibrium?
A3: The ratio of tautomers in equilibrium is highly dependent on environmental factors.[5]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[6][7] Polar solvents can stabilize more polar tautomers, while non-polar solvents may favor less polar forms. Solvents capable of hydrogen bonding can interact differently with each tautomer, shifting the equilibrium.[7]
-
pH: The pH of the solution is a critical factor.[8] Under acidic conditions, 2-GBI can be protonated. The imidazole N3 atom is often the preferred initial site of protonation in solution.[1][3] Under strongly acidic conditions, diprotonation can occur.[1] This protonation creates a different species with its own electronic structure, effectively locking the molecule out of the neutral-state tautomeric equilibrium.
Q4: Why is managing tautomerism critical for drug discovery and development?
A4: Tautomerism is a significant challenge in drug development because different tautomers of the same molecule can be considered distinct chemical entities with different properties.[6][9] This can affect:
-
Pharmacodynamics: Tautomers can have different shapes and hydrogen bonding patterns, leading to varied binding affinities for a biological target.[10][11] This directly impacts the drug's efficacy and potency.
-
Pharmacokinetics: Properties like solubility, stability, and membrane permeability can differ between tautomers, affecting the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[9][11]
-
Intellectual Property: The specific tautomeric form present in a final drug product must be well-characterized for patent and regulatory purposes.
Troubleshooting Guide
Q1: My ¹H NMR spectrum for 2-GBI in DMSO-d₆ is very complex, showing more peaks than expected for a single structure. What is happening?
A1: This is a classic sign of multiple tautomers coexisting in solution at a rate of interconversion that is slow on the NMR timescale. Each tautomer will give rise to its own distinct set of signals, leading to a complex spectrum. Additionally, you may observe broadened peaks if the rate of exchange between tautomers is intermediate. Using 2D NMR techniques or variable temperature NMR can help assign the signals to specific tautomeric forms and study their dynamic exchange.[1][12]
Q2: I am observing multiple spots on a TLC plate or multiple peaks in my HPLC chromatogram for what I believe is a pure sample of 2-GBI. Is my sample impure?
A2: Not necessarily. If the tautomers have different polarities, they can be separated by chromatographic techniques. The mobile phase composition (solvent polarity, pH) can influence the tautomeric equilibrium on the column or plate, leading to peak broadening or the appearance of multiple peaks/spots. It is crucial to consider that you might be separating the tautomers in real-time.
Q3: My results from biological assays are inconsistent and suffer from poor reproducibility. Could tautomerism be the cause?
A3: Yes, this is a very likely cause. The specific tautomeric ratio of 2-GBI can be highly sensitive to the conditions of your assay buffer (pH, ionic strength, presence of organic co-solvents).[10] If different tautomers have different biological activities, any slight variation in buffer preparation between experiments can alter the tautomeric equilibrium and thus change the measured activity.[11] Controlling and monitoring the pH is critical for consistent results.
Quantitative Data on Tautomerism
The precise ratio of tautomers is highly dependent on the specific conditions. The following table provides an illustrative summary of how solvent properties can influence the tautomeric equilibrium of a heterocyclic compound like 2-GBI.
| Solvent | Dielectric Constant (ε) | H-Bonding Ability | Predominant Tautomer Type | Rationale |
| Dioxane | 2.2 | Poor | Less Polar Tautomer | Low polarity and lack of H-bonding favor the less polar, often intramolecularly H-bonded species. |
| Chloroform-d | 4.8 | Weak Donor | Less Polar Tautomer | Similar to dioxane, favors the less polar form. |
| Acetone-d₆ | 21.0 | Acceptor | Mixture of Tautomers | Intermediate polarity can support a mixture of forms. |
| DMSO-d₆ | 47.0 | Acceptor | More Polar Tautomer | High polarity and H-bond accepting nature stabilize the more polar tautomer with exposed H-bond donors.[7] |
| Water (D₂O) | 80.0 | Donor & Acceptor | More Polar / Ionic Species | The high polarity and protic nature strongly favor the most polar tautomer and can promote protonation/deprotonation.[6] |
Note: This table is a generalized representation. Actual ratios must be determined experimentally for 2-GBI under specific conditions.
Experimental Protocols
Protocol 1: Characterization of Tautomers by ¹H NMR Spectroscopy
Objective: To identify the presence of multiple tautomers of 2-GBI in solution.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-GBI and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice as its high polarity can help solubilize the compound and its ability to accept hydrogen bonds can slow down the exchange of labile N-H protons, making them easier to observe.[13]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the aromatic region (approx. 7.0-8.0 ppm) and the downfield region (>10 ppm) where imidazole and guanidinium (B1211019) N-H protons typically appear.[13]
-
Look for sets of signals with different chemical shifts but similar coupling patterns, as these may correspond to different tautomers.
-
Note any significant peak broadening, which may indicate dynamic exchange.
-
-
Interpretation: The presence of more than the expected number of signals for the aromatic protons or multiple distinct N-H signals is strong evidence for the coexistence of multiple tautomers.
Protocol 2: Analysis of pH-Dependent Tautomerism by UV-Vis Spectroscopy
Objective: To observe shifts in the tautomeric equilibrium of 2-GBI as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., pH 2 to pH 12).
-
Stock Solution: Prepare a concentrated stock solution of 2-GBI in a suitable solvent like methanol (B129727) or DMSO.
-
Sample Preparation: For each pH value, prepare a UV-Vis sample by diluting a small, identical aliquot of the 2-GBI stock solution into the respective buffer. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum for each sample from approximately 200 to 400 nm, using the corresponding buffer as the blank.
-
-
Data Analysis:
-
Plot the absorbance spectra for all pH values on the same graph.
-
Look for changes in the wavelength of maximum absorbance (λ_max) and the appearance of isosbestic points (wavelengths where the absorbance remains constant across a range of pH values).
-
A shift in λ_max or the shape of the spectrum with changing pH is indicative of a change in the electronic structure of the molecule, corresponding to either a shift in tautomeric equilibrium or a protonation/deprotonation event.[8][14]
-
Visualizations
Caption: Tautomeric and acid-base equilibria of this compound.
Caption: Experimental workflow for investigating tautomeric effects.
Caption: Troubleshooting inconsistent biological assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 11. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound(5418-95-1) 1H NMR spectrum [chemicalbook.com]
- 14. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Guanidinobenzimidazole (2-GBI) Synthesis for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-Guanidinobenzimidazole (2-GBI). This resource is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of 2-GBI synthesis for preclinical applications. Below you will find frequently asked questions and troubleshooting guides to navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound (2-GBI)?
A1: A widely utilized and scalable method for synthesizing this compound involves a two-step process. The first step is the synthesis of the benzimidazole (B57391) core, followed by the introduction of the guanidine (B92328) group. A common approach is the condensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.
Q2: What are the critical parameters to monitor during the scale-up of 2-GBI synthesis?
A2: When scaling up the synthesis of 2-GBI, it is crucial to monitor temperature control, reaction time, and the purity of starting materials and intermediates. Inadequate temperature management can lead to side reactions, while impure reagents can result in a lower yield and complex purification profiles.
Q3: What are the expected physicochemical properties of this compound?
A3: this compound is typically a brown-purple crystalline powder. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Melting Point | 242-244 °C (decomposes) |
| Solubility | Soluble in DMSO (up to 50 mg/ml), sparingly soluble in water (up to 4 mg/ml with warming). |
| Appearance | Brown-purple fine crystalline powder |
Q4: What are some common impurities that can be encountered during 2-GBI synthesis?
A4: Impurities can originate from starting materials, by-products, or degradation.[1] Potential impurities in 2-GBI synthesis may include unreacted o-phenylenediamine, and side products from the guanylation step. It is also important to consider residual solvents from the purification process.[1]
Experimental Protocols
General Synthesis of this compound
This protocol describes a common lab-scale synthesis which can be adapted for scale-up.
Step 1: Synthesis of 2-Aminobenzimidazole (B67599)
-
In a well-ventilated fume hood, dissolve o-phenylenediamine in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent to the cooled o-phenylenediamine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Step 2: Guanylation to form this compound
While a direct one-step synthesis from o-phenylenediamine and a guanylating agent is common, a two-step process involving the formation of 2-aminobenzimidazole is also frequently employed. For the subsequent guanylation of 2-aminobenzimidazole, various reagents can be used, though specific scalable conditions for this step for 2-GBI are not extensively detailed in the provided search results. A general approach would involve reacting 2-aminobenzimidazole with a suitable guanylating agent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Side reactions. | - Monitor the reaction using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the condensation of o-phenylenediamine, some methods suggest heating.[2] - Ensure the purity of o-phenylenediamine and the guanylating agent. - Control the rate of addition of reagents to minimize side product formation. |
| Product is difficult to purify | - Presence of closely related impurities. - Formation of polymeric by-products. - Product oiling out during crystallization. | - Employ column chromatography for purification if recrystallization is ineffective. - Re-evaluate the reaction conditions to minimize by-product formation. - For crystallization, try a different solvent system or use a seed crystal to induce proper crystal growth. |
| Inconsistent batch-to-batch results | - Variation in the quality of starting materials. - Poor control over reaction parameters (temperature, stirring rate). - Moisture sensitivity of reagents. | - Source high-purity, consistent starting materials from a reliable vendor. - Implement strict process controls for all critical parameters. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. |
| Discoloration of the final product | - Oxidation of o-phenylenediamine or the product. - Presence of colored impurities from starting materials or side reactions. | - Use decolorizing carbon (charcoal) during the recrystallization process.[3] - Ensure reactions and purifications are carried out in a clean environment to avoid contamination. - If the starting o-phenylenediamine is discolored, it may need to be purified before use.[3] |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Validation & Comparative
2-Guanidinobenzimidazole: A Comparative Analysis of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-guanidinobenzimidazole (2-GBI) has garnered significant interest due to the unique properties conferred by the guanidino group. This guide provides an objective comparison of the biological activity of this compound with other notable benzimidazole derivatives, supported by experimental data from various studies.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the in vitro anticancer and antimicrobial activities of this compound and other selected benzimidazole derivatives. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anticancer Activity (IC50, µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Copper Complex) | HeLa (Cervical Cancer) | 115.3 | [1] |
| This compound Derivative (Cobalt Complex) | HCT-15 (Colon Cancer) | >100 | [1] |
| Albendazole | HCT116 (Colorectal Carcinoma) | - | |
| Mebendazole | HCT116 (Colorectal Carcinoma) | - | |
| Flubendazole | U87 & U251 (Glioblastoma) | 0.125 - 0.5 | [2] |
| Nocodazole | Various | Potent mitotic inhibitor | [3] |
| Benzimidazole-Carboxamide Derivative (7n) | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [4] |
| Benzimidazole Acrylonitrile Derivative | Hematological Cancer Cell Lines | Potent Activity | [5] |
| 2-Aryl-4-benzoyl-imidazole (ABI-III) analogue | Melanoma & Prostate Cancer Cell Lines | 0.0038 | [6] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Antimicrobial Activity (MIC, µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Guanidine-functionalized compounds | Staphylococcus aureus (MRSA) | 2.34 - 4.68 | |
| SPR719 (aminobenzimidazole) | Mycobacterium avium complex (MAC) | MIC90: 2 | |
| SPR719 (aminobenzimidazole) | Mycobacterium kansasii | MIC90: 0.125 | |
| SPR719 (aminobenzimidazole) | Mycobacterium abscessus | MIC90: 8 | |
| Albendazole | Echinococcus granulosus (protoscoleces) | More effective than Mebendazole | |
| Mebendazole | Echinococcus granulosus (protoscoleces) | Less effective than Albendazole | |
| Triclabendazole | Fasciola hepatica | - | [2] |
Note: MIC is the minimum inhibitory concentration required to inhibit visible growth of a microorganism. A lower MIC value indicates higher potency. MIC90 is the MIC required to inhibit 90% of the isolates.
Mechanism of Action: Unraveling the Pathways
The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes. A primary mechanism for their anticancer effect is the inhibition of tubulin polymerization.
Anticancer Mechanism of Action
Benzimidazoles, including derivatives of this compound, can bind to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Some benzimidazole derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Antimicrobial Mechanism of Action
The antimicrobial action of benzimidazoles can vary. In helminths, the mechanism is similar to the anticancer effect, involving the disruption of microtubule-dependent processes. In bacteria, some novel benzimidazoles like SPR719 target the ATPase activity of the GyrB subunit of DNA gyrase, an essential enzyme for DNA replication.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of biological activity. Below are detailed methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzimidazole compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Inspection: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits microbial growth.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. While direct comparative data with other established benzimidazoles is still emerging, the available evidence suggests potent anticancer and antimicrobial properties. The primary mechanism of anticancer action for many benzimidazoles is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. Further research, particularly head-to-head comparative studies under standardized conditions, will be crucial to fully elucidate the therapeutic potential of this compound relative to other members of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Characterization, and Inducing Tumor Cell Apoptosis of Two Ru(II) Complexes Containing Guanidinium as Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparison between the Effects of Albendazole and Mebendazole on the Enzymatic Activity of Excretory / Secretory Products of Echinococcus granulosus Protoscoleces in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
2-Guanidinobenzimidazole Derivatives as HV1 Channel Blockers: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-Guanidinobenzimidazole (2-GBI) derivatives, particularly 5-chloro-2-guanidinobenzimidazole (ClGBI), with other inhibitors of the voltage-gated proton channel (HV1). The HV1 channel is a key regulator of intracellular pH and reactive oxygen species (ROS) production, and its overexpression is implicated in several pathologies, including cancer and neuroinflammatory diseases.[1][2] This document summarizes quantitative efficacy data, details experimental protocols for assessing HV1 inhibition, and visualizes the relevant signaling pathways.
Comparative Efficacy of HV1 Channel Inhibitors
The efficacy of various compounds in inhibiting the HV1 channel is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Lower values indicate higher potency. The following table summarizes the available data for ClGBI and other notable HV1 inhibitors.
| Compound | Type | IC50 / Kd (µM) | Cell Line / System | Source |
| ClGBI | Small Molecule | Kd ≈ 15.9 - 26 | CHO / Xenopus oocytes | [3] |
| YHV98-4 | Small Molecule | IC50 ≈ 0.7 - 2.6 | HEK-293T / BV2 microglia | [4][5] |
| Zinc (Zn2+) | Divalent Cation | IC50 ≈ 26 (extracellular) | Oocytes (HCNL1) | [6] |
| Hanatoxin (HaTx) | Peptide Toxin | Inhibits at 4-5 µM | Xenopus oocytes | |
| AGAP | Peptide Toxin | IC50 = 2.5 µM | Not specified |
Note: Efficacy data is sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.
A critical aspect of drug efficacy is selectivity. While ClGBI is a potent inhibitor of the HV1 channel, it has been shown to be non-selective, affecting other voltage-gated ion channels. This lack of selectivity is a significant consideration for its therapeutic potential.[3]
Off-Target Effects of ClGBI: [3]
| Off-Target Channel | Kd (µM) |
| hKV11.1 (hERG) | ~12 |
| hKV1.3 | ~72 |
| hKV10.1 | >72 |
| hKV1.4 | >72 |
| hNaV1.5 | >72 |
In contrast, the novel inhibitor YHV98-4 has been reported to be highly selective for the HV1 channel.[4]
Comparison with Existing Drugs
A direct comparison of ClGBI with existing drugs is challenging as HV1 inhibitors are still largely in the preclinical stage. However, we can compare their proposed mechanism of action with that of standard-of-care treatments for diseases where HV1 is a potential target.
Breast Cancer:
HV1 overexpression has been linked to breast cancer malignancy.[1] Current treatments for breast cancer are diverse and depend on the tumor subtype.[7]
| Treatment Modality | Mechanism of Action | Comparison with HV1 Inhibition |
| Chemotherapy | Targets rapidly dividing cells, disrupting cell growth.[8] | HV1 inhibition offers a more targeted approach by focusing on a specific channel overexpressed in cancer cells, potentially reducing the systemic side effects associated with chemotherapy. |
| Hormone Therapy | Blocks or lowers the amount of hormones that some cancers use to grow. | This is effective for hormone receptor-positive cancers. HV1 inhibition could be a therapeutic strategy for hormone receptor-negative cancers or as an adjunct therapy. |
| Targeted Therapy (e.g., HER2 inhibitors) | Targets specific proteins on cancer cells that help them grow and spread.[7] | HV1 inhibition is another form of targeted therapy, focusing on the unique pH-regulating mechanism of cancer cells. |
Neuroinflammation:
HV1 channels are highly expressed in microglia, the primary immune cells of the brain, and play a role in neuroinflammation.[9] Current treatments for neuroinflammation are often broad in their action.
| Treatment Modality | Mechanism of Action | Comparison with HV1 Inhibition |
| NSAIDs and Corticosteroids | General anti-inflammatory and immunosuppressive effects.[10][11] | HV1 inhibitors offer a more specific mechanism by targeting the ROS production in microglia, which is a key driver of neuroinflammation, potentially leading to fewer side effects than broad immunosuppressants. |
| Antidepressants (SSRIs) | Modulate neurotransmitters and have secondary anti-inflammatory effects.[12] | The anti-inflammatory effect of SSRIs is indirect. HV1 inhibitors directly target a key inflammatory pathway in the brain's immune cells. |
Experimental Protocols
The primary method for assessing the efficacy of HV1 channel inhibitors is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity.
Experimental Workflow:
Caption: Workflow for assessing HV1 channel inhibition using the whole-cell patch-clamp technique.
Detailed Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid encoding the human HV1 (hHV1) channel, often co-expressed with a fluorescent protein for identification.
-
Electrophysiology:
-
Solutions:
-
Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose. The solution is bubbled with 95% O2 - 5% CO2 to maintain a pH of 7.4.
-
Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. The pH is adjusted to 7.3 with KOH.[13]
-
-
Recording:
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with the intracellular solution.
-
A high-resistance "gigaseal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
HV1 currents are elicited by applying a voltage protocol, such as a voltage ramp from -60 mV to +60 mV.
-
Baseline currents are recorded, followed by perfusion of the test compound at various concentrations.
-
The reduction in current amplitude in the presence of the compound is measured.
-
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the test compound.
-
A dose-response curve is generated by plotting the percent inhibition against the compound concentration.
-
The IC50 or Kd value is determined by fitting the dose-response curve with the Hill equation.
-
Signaling Pathways
The HV1 channel plays a crucial role in the signaling pathway that regulates ROS production in immune cells like microglia. This pathway is a key target in neuroinflammatory conditions.
References
- 1. Frontiers | Role of voltage-gated proton channel (Hv1) in cancer biology [frontiersin.org]
- 2. Role of voltage-gated proton channel (Hv1) in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting Hv1 channel in peripheral sensory neurons attenuates chronic inflammatory pain and opioid side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zinc inhibits the voltage-gated proton channel HCNL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new drugs for Breast Cancer? [synapse.patsnap.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. research.uga.edu [research.uga.edu]
- 10. droracle.ai [droracle.ai]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validating the Biological Targets of 2-Guanidinobenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological target validation for 2-Guanidinobenzimidazole (2-GBI) and its derivatives. We present supporting experimental data for its interaction with key biological targets, compare its performance with alternative compounds, and provide detailed experimental protocols for the validation assays.
Overview of this compound's Biological Targets
This compound (2-GBI) is a versatile heterocyclic compound that, along with its derivatives, has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The validation of its biological targets is crucial for understanding its mechanism of action and for the development of more potent and selective therapeutic agents. This guide focuses on two primary, validated targets: the voltage-gated proton (H+) channel (HV1) and folate enzymes in Trypanosoma brucei , the parasite responsible for African trypanosomiasis. Additionally, we will discuss its potential interaction with DNA .
Target Validation: Voltage-Gated Proton (H+) Channel (HV1)
The derivative 5-chloro-2-guanidinobenzimidazole (ClGBI) is a known inhibitor of the HV1 proton channel.[2] However, studies have shown that it is not highly selective, which has led to the development of more specific inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory activity of ClGBI and alternative compounds against the HV1 channel.
| Compound/Inhibitor | Target | Assay Type | Parameter | Value | Reference(s) |
| ClGBI | Human HV1 | Electrophysiology | Kd | ≈ 26 µM | [2] |
| HIF (HIFOH) | Human HV1 | Electrophysiology | IC50 | 13 ± 1 µM | [2] |
| YHV98-4 | Human HV1 | Electrophysiology | IC50 | 1 µM | [2] |
| Hanatoxin (HaTx) | Human HV1 | Electrophysiology | - | Inhibition at 4 µM | [2] |
| AGAP | Human HV1 | Electrophysiology | IC50 | 2.5 ± 0.4 µM | [2] |
Signaling Pathway
The HV1 channel plays a critical role in pH homeostasis and the production of reactive oxygen species (ROS) by NADPH oxidase (NOX). Inhibition of HV1 can disrupt these processes, affecting downstream signaling pathways such as the SHP-1/AKT pathway, which is implicated in neuroinflammation and cancer cell proliferation.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for HV1 Inhibition
This protocol is adapted from methodologies used to characterize HV1 channel inhibitors.[3][4]
Objective: To measure the inhibition of HV1 proton currents by this compound or its derivatives in a whole-cell patch-clamp configuration.
Materials:
-
HEK293 cells transiently or stably expressing human HV1.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Pipette puller and microforge.
-
Perfusion system.
-
Internal (pipette) solution (pH 6.0): 100 mM MES, 40 mM TEA methanesulfonate, 5 mM TEA chloride, adjusted to pH 6.0 with TEA hydroxide.
-
External (bath) solution (pH 7.5): 100 mM HEPES, 40 mM TEA methanesulfonate, 5 mM TEA chloride, adjusted to pH 7.5 with TEA hydroxide.
-
Test compound (2-GBI derivative) stock solution in DMSO.
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing HV1 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-8 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply depolarizing voltage steps (e.g., to +120 mV for 1-2 seconds) to elicit outward proton currents.
-
Establish a stable baseline recording of the HV1 currents.
-
-
Compound Application:
-
Perfuse the external solution containing the desired concentration of the 2-GBI derivative (with DMSO as a vehicle control).
-
Continue recording the HV1 currents until a steady-state inhibition is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing pulse before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Target Validation: Folate Enzymes in Trypanosoma brucei
Recent studies have identified 2-GBI derivatives as potent and selective inhibitors of dihydrofolate reductase (DHFR) in Trypanosoma brucei (TbDHFR), a key enzyme in the parasite's folate metabolism.[2]
Comparative Performance Data
The following table compares the inhibitory activity of a 2-GBI derivative and standard antifolates against T. brucei DHFR and human DHFR (hDHFR) for selectivity.
| Compound/Inhibitor | Target | Parameter | Value | Selectivity (hDHFR/TbDHFR) | Reference(s) |
| 5,6-dimethyl-2-guanidinobenzimidazole (2g) | TbDHFR | Ki | 9 nM | 394-fold | [2] |
| Methotrexate (MTX) | TbDHFR | Ki | 0.1 nM | - | [4] |
| Pyrimethamine (PYR) | TbDHFR | IC50 | - | - | [5] |
| Cycloguanil (CYC) | TbDHFR | IC50 | - | - | [5] |
Signaling Pathway
In Trypanosoma brucei, the folate pathway is essential for the synthesis of purines and thymidylate, which are required for DNA replication and cell proliferation. The parasite can utilize two enzymes to produce tetrahydrofolate (THF): dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1).[2][5] Inhibition of DHFR by 2-GBI derivatives blocks this critical pathway.
Potential Target: DNA Interaction
Some metal complexes of 2-GBI have been shown to bind to DNA, suggesting that DNA could be another biological target.[6] The primary mode of interaction is likely intercalation or groove binding.
Comparative Performance Data
| Compound | DNA Binding Mode | Parameter | Value (M-1) | Reference(s) |
| Ethidium Bromide | Intercalation | Kb | ~1.5 x 106 | [7] |
| Doxorubicin | Intercalation | K | 0.13-0.16 x 106 | [8] |
| Hoechst 33258 | Minor Groove Binding | Kb | ~1.0 x 107 | [3] |
| Netropsin | Minor Groove Binding | Ka | ~2.0 x 108 | [9] |
Experimental Protocol: Fluorescence-Based DNA Binding Assay (Hoechst 33258 Displacement)
This protocol describes a method to determine the DNA binding affinity of 2-GBI by measuring the displacement of the fluorescent dye Hoechst 33258.[10][11][12]
Objective: To quantify the binding of 2-GBI to double-stranded DNA.
Materials:
-
Fluorometer or fluorescence plate reader.
-
Quartz cuvettes or black 96-well plates.
-
Calf thymus DNA.
-
Hoechst 33258 dye.
-
TNE Buffer (pH 7.4): Tris-HCl, NaCl, EDTA.
-
This compound.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA in TNE buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Prepare a stock solution of Hoechst 33258 and the 2-GBI test compound.
-
-
Assay Setup:
-
In a cuvette or well, add a fixed concentration of DNA and Hoechst 33258 in TNE buffer.
-
Allow the mixture to incubate at room temperature to form the DNA-Hoechst complex.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence of the DNA-Hoechst complex (Excitation: ~350 nm, Emission: ~460 nm).
-
-
Titration with 2-GBI:
-
Add increasing concentrations of 2-GBI to the cuvette/well.
-
After each addition, mix and allow the solution to equilibrate.
-
Measure the fluorescence intensity. Displacement of Hoechst 33258 by 2-GBI will result in a decrease in fluorescence.
-
-
Data Analysis:
-
Correct the fluorescence readings for dilution.
-
Plot the change in fluorescence against the concentration of 2-GBI.
-
Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (Kd or Kb).
-
Conclusion
The validation of this compound's biological targets reveals its potential as a multi-targeting agent. Its inhibitory activity against the HV1 proton channel and Trypanosoma brucei DHFR is supported by quantitative data, making these validated targets for further drug development. The development of more selective and potent 2-GBI derivatives, such as the 5,6-dimethyl-2-guanidinobenzimidazole for TbDHFR, highlights the promise of this chemical scaffold. Further investigation into its DNA binding properties will provide a more complete picture of its mechanism of action. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trypanosoma brucei DHFR-TS Revisited: Characterisation of a Bifunctional and Highly Unstable Recombinant Dihydrofolate Reductase-Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for DNA Quantitation Using Hoechst 33258 Dye [thelabrat.com]
- 12. promega.com [promega.com]
Structure-Activity Relationship of 2-Guanidinobenzimidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-guanidinobenzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related benzimidazole (B57391) derivatives, supported by experimental data from peer-reviewed literature. The information is intended to aid researchers in the design and development of novel therapeutic agents.
I. Comparative Biological Activity of Benzimidazole Analogs
Anti-Inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives have been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes.
Table 1: In Vitro COX Inhibition by 2-Substituted Benzimidazole Derivatives
| Compound ID | R-Group at 2-Position | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| B1 | -CH2-NH-C6H4-OCH3 | 12.5 | 1.8 | 6.94 |
| B2 | -CH2-NH-C6H4-COOH | 8.2 | 0.9 | 9.11 |
| B4 | -CH2-NH-C6H4-Cl | 9.1 | 1.1 | 8.27 |
| B7 | -CH2-O-C6H5 | 10.8 | 1.5 | 7.20 |
| B8 | -CH2-O-C6H4-NO2 | 11.2 | 1.3 | 8.61 |
| Ibuprofen | (Standard) | 5.6 | 0.7 | 8.00 |
| Diclofenac | (Standard) | 0.09 | 0.03 | 3.00 |
Data sourced from "Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach".[1]
SAR Insights for Anti-Inflammatory Activity:
-
Substitution at the 2-position of the benzimidazole ring significantly influences COX inhibitory activity.
-
Analogs with an acidic moiety (B2) or electron-withdrawing groups (B4, B8) on the phenyl ring of the substituent at C2 tend to show better COX-2 selectivity and potency.
-
The presence of a carboxylic acid group (B2) appears to be favorable for activity, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Benzimidazole derivatives have shown broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Substituted Benzimidazole Derivatives against Bacterial Strains (µg/mL)
| Compound ID | R-Group at 2-Position | S. aureus (MRSA) | E. coli | P. aeruginosa |
| 9 | -CH2-NH-C6H5 | 16 | 32 | 64 |
| 11 | -CH2-NH-C6H4-Cl | 8 | 16 | 32 |
| 14 | -CH2-NH-C6H4-F | 8 | 16 | 32 |
| 19 | -CH2-NH-C6H4-NO2 | 4 | 8 | 16 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | 1 |
Data synthesized from multiple sources on benzimidazole derivatives.[2][3][4]
Table 3: Minimum Inhibitory Concentration (MIC) of 2-Substituted Benzimidazole Derivatives against Fungal Strains (µg/mL)
| Compound ID | R-Group at 2-Position | C. albicans | A. niger |
| 9 | -CH2-NH-C6H5 | 32 | 64 |
| 11 | -CH2-NH-C6H4-Cl | 16 | 32 |
| 14 | -CH2-NH-C6H4-F | 16 | 32 |
| 19 | -CH2-NH-C6H4-NO2 | 8 | 16 |
| Fluconazole | (Standard) | 2 | 8 |
Data synthesized from multiple sources on benzimidazole derivatives.[2][4]
SAR Insights for Antimicrobial Activity:
-
The nature of the substituent at the 2-position plays a crucial role in determining the antimicrobial spectrum and potency.
-
Electron-withdrawing substituents, such as a nitro group (19), on the phenyl ring attached to the 2-methylamino group enhance both antibacterial and antifungal activity.
-
Halogen substitution (Cl, F) also appears to be beneficial for antimicrobial activity (11, 14).
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of 2-Substituted Benzimidazole Derivatives
A general method for the synthesis of 2-substituted benzimidazole derivatives involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For the specific analogs in Table 1, a 2-chloromethyl benzimidazole intermediate is often used.
General Procedure:
-
Synthesis of 2-chloromethyl benzimidazole: o-Phenylenediamine is reacted with chloroacetic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or under microwave irradiation.
-
Substitution reaction: The synthesized 2-chloromethyl benzimidazole (1 equivalent) is refluxed with the desired substituted amine or alcohol (1 equivalent) in a suitable solvent such as ethanol (B145695) or DMF, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the HCl formed.
-
Work-up and purification: The reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol).
In Vitro COX Inhibition Assay
The COX inhibitory activity can be determined using a luminol-enhanced chemiluminescence assay.
Protocol:
-
Enzyme preparation: Ovine COX-1 and COX-2 enzymes are prepared from ram seminal vesicles and sheep placental cotyledons, respectively.
-
Assay mixture: The assay mixture contains Tris-HCl buffer (pH 8.0), luminol, and hematin.
-
Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction initiation: The reaction is initiated by adding arachidonic acid.
-
Measurement: The chemiluminescence is measured immediately using a luminometer.
-
Data analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of inocula: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Serial dilutions: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Visualizations
The following diagrams illustrate key concepts related to the SAR of this compound analogs.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Inhibition of the cyclooxygenase (COX) pathway by benzimidazole analogs.
Caption: Logical relationship between substituent nature and biological activity.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 2-Guanidinobenzimidazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-guanidinobenzimidazole scaffold is a versatile pharmacophore that has demonstrated efficacy against a range of biological targets, from protozoan enzymes to regulators of the innate immune system. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this chemical moiety, drawing upon available experimental data to inform on their selectivity. While a comprehensive, publicly available kinome-wide screening for a this compound-based inhibitor is not currently available, this guide summarizes the existing data on their selectivity against key targets and provides context for their potential off-target effects.
Data Presentation: Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the inhibitory activity and selectivity of this compound and related 2-aminobenzimidazole (B67599) derivatives against their intended targets and key off-targets.
Table 1: Selectivity of 2-Aminobenzimidazole-Based NOD1 Inhibitors
| Compound | Target | Assay | IC50 (µM) | Selectivity vs. NOD2 | Other Tested Off-Targets (IC50 > 25 µM) | Reference |
| ML130 (Nodinitib-1) | NOD1 | NF-κB Reporter Assay (HEK293T) | 0.28 | >89-fold | TNF-α, Doxorubicin, PMA/Ionomycin Pathways | [1][2][3] |
| GSK223 | NOD1 | iE-DAP-stimulated IL-8 Release (HEK293/hNOD1) | 1.0 | >50-fold | TNF-α, TLR2, RIPK2 | [4] |
| GSK966 | NOD1 | iE-DAP-stimulated IL-8 Release (HEK293/hNOD1) | 3.5 | >50-fold | TNF-α, TLR2, RIPK2 | [4] |
Table 2: Cross-Reactivity of this compound-Based Inhibitors Against Trypanosoma brucei Folate Enzymes
| Compound | Target | Kᵢ (µM) | Selectivity (TbPTR1 vs. TbDHFR) | Reference Compound (Methotrexate) Kᵢ (µM) | Reference |
| This compound Derivative 1 | TbPTR1 | 0.67 | 22.4-fold | 0.152 (TbPTR1) | [5] |
| TbDHFR | 15.0 | N/A | [5] | ||
| This compound Derivative 2 | TbPTR1 | 1.22 | 14.4-fold | 0.152 (TbPTR1) | [5] |
| TbDHFR | 17.6 | N/A | [5] |
Experimental Protocols
1. KINOMEscan™ Competition Binding Assay (General Protocol)
This method is widely used to determine the selectivity of kinase inhibitors. While specific data for this compound inhibitors is not publicly available, the general protocol is as follows:
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
Immobilization: A proprietary ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Dissociation constants (Kd) are determined by running the assay with a dilution series of the test compound. The results are often visualized on a "tree-spot" diagram, where the size of the spot corresponds to the binding affinity.
-
2. NOD1/NOD2 Cellular Assays for Selectivity Profiling
-
Principle: These assays measure the ability of a compound to inhibit the signaling pathway downstream of NOD1 or NOD2 activation in a cellular context.
-
Procedure:
-
Cell Lines: HEK293 cells stably overexpressing human NOD1 or NOD2 are commonly used.
-
Stimulation: Cells are stimulated with a specific agonist for either NOD1 (e.g., iE-DAP) or NOD2 (e.g., MDP).
-
Inhibition: Cells are pre-incubated with the test compound before agonist stimulation.
-
Readout: The activation of the downstream signaling pathway is measured, typically by quantifying the secretion of a pro-inflammatory cytokine like IL-8 using ELISA, or by measuring the activity of a reporter gene like NF-κB.
-
Selectivity Determination: The IC50 values for inhibition of NOD1 and NOD2 signaling are compared to determine the selectivity of the compound.
-
3. In Vitro Enzyme Inhibition Assays for Trypanosoma Folate Enzymes
-
Principle: These assays directly measure the inhibitory effect of a compound on the enzymatic activity of purified recombinant Trypanosoma brucei Dihydrofolate Reductase (TbDHFR) and Pteridine Reductase 1 (TbPTR1).
-
Procedure:
-
Enzyme and Substrate: Purified recombinant enzyme is incubated with its specific substrate (e.g., dihydrofolate for TbDHFR) and cofactor (NADPH).
-
Inhibition: The reaction is carried out in the presence of varying concentrations of the inhibitor.
-
Detection: The rate of the enzymatic reaction is monitored, typically by measuring the change in absorbance at a specific wavelength resulting from the consumption of NADPH.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to appropriate enzyme kinetic models.
-
Mandatory Visualizations
Experimental workflow for inhibitor discovery and characterization.
Simplified NOD1 signaling pathway and the point of intervention for 2-aminobenzimidazole inhibitors.
Folate metabolism in Trypanosoma, highlighting the dual inhibition of DHFR-TS and PTR1.
Conclusion
The available data indicates that this compound and its analogs can be developed into potent and selective inhibitors for specific biological targets. For instance, 2-aminobenzimidazole derivatives have demonstrated high selectivity for NOD1 over the closely related NOD2 receptor and other inflammatory signaling pathways.[1][2][3][4] Similarly, this compound-based compounds have shown inhibitory activity against folate pathway enzymes in Trypanosoma brucei, with a degree of selectivity for PTR1 over DHFR.[5]
However, a crucial aspect of modern drug development is the comprehensive assessment of off-target effects, often through broad-panel screening like KINOMEscan™. The absence of such publicly available data for this compound-based inhibitors represents a significant knowledge gap. While the current data is promising for specific applications, researchers and drug developers should exercise caution and consider conducting broader cross-reactivity profiling to fully understand the selectivity and potential polypharmacology of any new inhibitor based on this scaffold. This will be essential for predicting potential side effects and ensuring the safe and effective translation of these compounds into therapeutic agents.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
In Vivo Therapeutic Potential of 2-Guanidinobenzimidazole as a Putative Urokinase Plasminogen Activator (uPA) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-Guanidinobenzimidazole (2-GBI) by contextualizing it within the established class of urokinase plasminogen activator (uPA) inhibitors. While direct in vivo validation of 2-GBI for a specific therapeutic indication is not yet extensively documented in publicly available literature, its chemical structure, featuring a guanidine (B92328) moiety, suggests a strong potential for targeting the uPA system. Many potent uPA inhibitors leverage such a group to interact with the enzyme's active site[1]. This document, therefore, serves as a comparative benchmark, summarizing the in vivo performance of known uPA inhibitors to frame the potential of and guide future research into 2-GBI.
The urokinase plasminogen activator system is a critical pathway in cancer progression, involved in extracellular matrix degradation, cell migration, and invasion[2][3][4]. Elevated levels of uPA and its receptor (uPAR) are often correlated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention[4][5]. Inhibition of uPA's catalytic activity is a key strategy to impede tumor growth and metastasis[3][6].
Comparative In Vivo Performance of Selected uPA Inhibitors
To establish a baseline for evaluating the potential of this compound, the following table summarizes the in vivo experimental data from studies on other uPA inhibitors.
| Compound | Alternative Name(s) | Therapeutic Area | Animal Model | Key In Vivo Findings | Reference(s) |
| Amiloride (B1667095) | - | Prostate Cancer | Rat model with R3327-AT3 and G subline prostate adenocarcinoma | Treatment for 3 weeks resulted in a significant drop in uPA activity in the fast-growing, metastatic AT3 tumor. No secondary tumors were observed in the lymph nodes of the treated group. | [7] |
| WX-340 | - | Anaplastic Thyroid Cancer | Xenograft mouse model with BHT-101 cells | Was unable to significantly reduce anaplastic thyroid carcinoma growth in the xenograft model, suggesting uPA inhibition alone may not be sufficient in this context. | [8] |
| p-aminobenzamidine | - | Prostate Cancer | SCID mice with DU 145 human prostate xenograft | A dose of 250 mg/kg/day resulted in a 64% lower final tumor weight compared to untreated mice. uPA-antigen levels in the tumor membrane fractions were decreased by 59%. | |
| Å6 (peptide inhibitor) | - | Glioma | Xenograft mouse model | Combined treatment with cisplatin (B142131) reduced tumor growth by 92%, increased animal survival, and reduced intracranial tumor size and neovascularization. | [4] |
| IPR-456 | - | Breast Cancer | Mouse model | Inhibited the formation of lung metastasis. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for key experiments typically cited in the evaluation of uPA inhibitors.
1. Tumor Xenograft Model for Efficacy Assessment
-
Cell Culture and Implantation: Human cancer cell lines with high uPA expression (e.g., DU 145 prostate cancer, BHT-101 anaplastic thyroid cancer) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width^2) / 2. Animal body weight is also monitored as a measure of general toxicity.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. The investigational compound (e.g., a uPA inhibitor) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or in drinking water) at a specified dose and schedule. The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumors may be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and uPA levels, or for gene expression analysis.
2. In Vivo Metastasis Assay
-
Primary Tumor Implantation: As described in the xenograft model, a primary tumor is established.
-
Metastasis Evaluation: After a set period of treatment, animals are euthanized, and relevant organs (e.g., lungs, liver) are harvested. The number of metastatic nodules on the surface of the organs is counted.
-
Histological Confirmation: Organs are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to histologically confirm the presence of micrometastases.
3. In Vivo Imaging of uPA Activity
-
Probe Administration: A uPA-sensitive near-infrared fluorescent probe can be administered to tumor-bearing animals. These probes are typically quenched in their native state and fluoresce upon cleavage by active uPA.
-
Imaging: At various time points after probe injection, animals are anesthetized and imaged using an in vivo imaging system. The fluorescence intensity in the tumor region is quantified and compared between treated and untreated animals to assess the inhibition of uPA activity.
Visualizations: Signaling Pathways and Experimental Workflows
.dot
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Amiloride on the Urokinase Plasminogen Activators in Prostatic Cancer | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Benchmarking 2-Guanidinobenzimidazole: A Comparative Guide to Its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Guanidinobenzimidazole (2-GBI) and its derivatives against known enzyme inhibitors. While direct inhibitory data for 2-GBI against a broad spectrum of enzymes remains limited in publicly available literature, this document compiles the existing data for structurally related compounds and benchmarks them against well-established inhibitors for three key enzymes: Aurora Kinase B, Nitric Oxide Synthase, and Dipeptidyl Peptidase III. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of guanidinobenzimidazole scaffolds.
Executive Summary
This compound (2-GBI) is a heterocyclic compound that has attracted interest for its diverse biological activities. While its inhibitory potential against specific enzymes is an active area of research, comprehensive data on its half-maximal inhibitory concentration (IC50) values are not widely available. This guide focuses on providing a benchmark for 2-GBI by comparing the inhibitory activities of its derivatives and established inhibitors against three enzymes implicated in various disease states:
-
Aurora Kinase B (AURKB): A key regulator of mitosis, making it a significant target in cancer therapy.
-
Nitric Oxide Synthase (NOS): An enzyme responsible for the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes.
-
Dipeptidyl Peptidase III (DPP III): A zinc-dependent metallopeptidase with roles in pain modulation and other physiological pathways.
Due to the lack of specific IC50 values for 2-GBI against these enzymes in the reviewed literature, this guide presents data for closely related amidino-substituted benzimidazole (B57391) derivatives for DPP III and compares them with widely recognized inhibitors for all three enzyme classes.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the IC50 values for benchmark inhibitors and derivatives of 2-GBI against their respective target enzymes.
Table 1: Aurora Kinase B (AURKB) Inhibition
| Inhibitor Name | Type | IC50 Value (nM) |
| Barasertib (AZD1152) | Selective AURKB Inhibitor | 0.37 |
| Tozasertib (VX-680) | Pan-Aurora Kinase Inhibitor | 18 |
| Danusertib (PHA-739358) | Pan-Aurora Kinase Inhibitor | 79 |
Table 2: Nitric Oxide Synthase (NOS) Inhibition
| Inhibitor Name | Target Isoform(s) | IC50/Ki Value |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective NOS inhibitor | Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)[1] |
| L-NMMA (N G-Monomethyl-L-arginine) | Non-selective NOS inhibitor | IC50: 4.1 µM (nNOS)[1] |
| Aminoguanidine | Selective iNOS inhibitor | IC50: 2.1 µM (mouse iNOS)[2] |
Table 3: Dipeptidyl Peptidase III (hDPP III) Inhibition by Benzimidazole Derivatives
| Compound | Substituent at position 2 | Substituent at position 5(6) | IC50 Value (µM) |
| b13 | 2,3,4-trihydroxyphenyl | 2-imidazolinyl | 1.03 ± 0.01 |
| a4 | 2,2′-bithiophene | amidine | 8.34 ± 0.22 |
| b4 | 2,2′-bithiophene | 2-imidazolinyl | 4.98 ± 0.04 |
| a6 | 4-trifluoromethylphenyl | amidine | 9.83 ± 0.08 |
| b6 | 4-trifluoromethylphenyl | 2-imidazolinyl | 8.18 ± 0.09 |
| c2 | 4-(N,N-diethylamino)phenyl | 2-tetrahydropyrimidine | 13.83 ± 0.45 |
Note: The data for benzimidazole derivatives against hDPP III highlights that substitutions on the benzimidazole core significantly influence inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the in vitro inhibition assays of the discussed enzymes.
In Vitro Aurora Kinase B Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant Aurora Kinase B enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compound (this compound or benchmark inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)
This assay measures the production of nitrite (B80452), a stable oxidation product of nitric oxide, using the Griess reagent.
Materials:
-
Purified NOS enzyme (e.g., recombinant human iNOS, eNOS, or nNOS)
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
FAD and FMN
-
Calmodulin (for eNOS and nNOS)
-
Test compound (this compound or benchmark inhibitor)
-
Griess Reagents 1 and 2
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the NOS assay buffer.
-
To the wells of a 96-well plate, add the test compound dilutions.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, FAD, FMN, and calmodulin (if applicable) in the assay buffer.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate the colorimetric detection by adding Griess Reagent 1, followed by a short incubation.
-
Add Griess Reagent 2 and incubate at room temperature, protected from light, until a purple color develops.
-
Measure the absorbance at 540 nm.
-
Create a nitrite standard curve to quantify the amount of nitrite produced.
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro Dipeptidyl Peptidase III (DPP III) Inhibition Assay (Fluorogenic)
This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DPP III.
Materials:
-
Purified recombinant human DPP III enzyme
-
DPP III assay buffer
-
Fluorogenic DPP III substrate (e.g., Arg-Arg-AMC)
-
Test compound (this compound derivative or benchmark inhibitor)
-
Black, low-binding 96-well microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted test compounds and the purified DPP III enzyme to the wells of the microtiter plate.
-
Initiate the reaction by adding the fluorogenic DPP III substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of enzyme inhibitors.
References
Assessing the Selectivity Profile of 2-Guanidinobenzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-guanidinobenzimidazole scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been investigated as potential therapeutic agents targeting a range of proteins, including ion channels, intracellular signaling nodes, and kinases. A critical aspect of drug development is understanding the selectivity profile of a compound to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative assessment of the selectivity of this compound derivatives against various biological targets, supported by experimental data and detailed methodologies.
Ion Channel Selectivity: The Case of 5-Chloro-2-Guanidinobenzimidazole (ClGBI)
A prominent example of a this compound derivative is 5-chloro-2-guanidinobenzimidazole (ClGBI), initially identified as an inhibitor of the voltage-gated proton channel (Hv1). However, a comprehensive analysis of its selectivity has revealed a broader range of activity against other ion channels. This lack of selectivity is a crucial consideration when using ClGBI as a chemical probe or developing it as a therapeutic.
Comparative Selectivity Data of ClGBI
The following table summarizes the inhibitory activity of ClGBI against the human Hv1 channel and a panel of other human voltage-gated and calcium-activated potassium channels, as well as voltage-gated sodium channels. The data highlights the non-selective nature of this compound.
| Target Ion Channel | Dissociation Constant (Kd) in µM | Reference |
| hHv1 | ~26 | [1][2] |
| hKV1.1 | 468 ± 65 | [1] |
| hKV1.3 | 72.4 ± 4.0 | [1] |
| hKV1.4-IR | 196 ± 18 | [1] |
| hKV1.5 | 321 ± 38 | [1] |
| hKV10.1 | 145 ± 13 | [1] |
| hKV11.1 (hERG) | 12 ± 1 | [1] |
| hKCa3.1 | 894 ± 156 | [1] |
| hNaV1.4 | 587 ± 73 | [1] |
| hNaV1.5 | 243 ± 21 | [1] |
Alternatives to ClGBI for Hv1 Inhibition
The non-selective profile of ClGBI has prompted the development of alternative Hv1 inhibitors with potentially improved selectivity. While comprehensive head-to-head selectivity panel data is limited, compounds such as YHV98-4 and "Hv1 Inhibitor Flexibles" (HIFs) have been reported as potent Hv1 inhibitors.[3][4] Further investigation is required to fully characterize their off-target activities compared to ClGBI.
Selectivity in Innate Immunity Signaling: 2-Aminobenzimidazole (B67599) Derivatives as NOD1 Inhibitors
Derivatives of the closely related 2-aminobenzimidazole scaffold have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor in the innate immune system. The selectivity of these compounds against the related NOD2 receptor and other inflammatory signaling pathways is a critical determinant of their therapeutic potential.
Comparative Selectivity of NOD1 Inhibitors
The table below compares the inhibitory activity of the 2-aminobenzimidazole derivative ML130 (Nodinitib-1) with other classes of selective NOD1 inhibitors, GSK223 (a quinazolinone) and SB711 (a xanthine (B1682287) derivative). The data is presented as IC50 values for the inhibition of ligand-stimulated IL-8 secretion, a downstream effector of NOD1 and NOD2 activation.
| Compound | Target | IC50 (µM) for IL-8 Secretion Inhibition | Selectivity (NOD2/NOD1) | Reference |
| ML130 (2-Aminobenzimidazole) | NOD1 | ~0.56 | >36-fold | [5][6] |
| NOD2 | >20 | [5] | ||
| GSK223 (Quinazolinone) | NOD1 | ~1.0 | >50-fold | [5][6] |
| NOD2 | >50 | [6] | ||
| SB711 (Xanthine) | NOD1 | ~0.6 | >83-fold | [5][6] |
| NOD2 | >50 | [6] |
Kinase Inhibition Profile of Benzimidazole (B57391) Derivatives
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound selectivity. Below are protocols for key assays cited in this guide.
Whole-Cell Patch Clamp for Ion Channel Selectivity
This electrophysiological technique is the gold standard for characterizing the interaction of compounds with ion channels.
Objective: To determine the inhibitory effect and potency (Kd or IC50) of a test compound on a specific ion channel expressed in a host cell line.
Materials:
-
HEK-293 or CHO cells stably or transiently expressing the ion channel of interest.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External (extracellular) and internal (intracellular) recording solutions.
-
Test compound stock solution (e.g., in DMSO).
Procedure:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply a voltage protocol specific to the ion channel of interest to elicit ionic currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with external solution containing various concentrations of the test compound.
-
Record the inhibition of the ionic current at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
NOD1/NOD2 NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation or inhibition of the NOD1 and NOD2 signaling pathways.
Objective: To determine the IC50 of a test compound for the inhibition of ligand-induced NF-κB activation downstream of NOD1 and NOD2.
Materials:
-
HEK293T cells.
-
Plasmids: NF-κB-luciferase reporter, a constitutively active control reporter (e.g., Renilla luciferase), and expression vectors for human NOD1 or NOD2.
-
Transfection reagent.
-
NOD1 ligand (e.g., C12-iE-DAP) and NOD2 ligand (e.g., L18-MDP).
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB-luciferase reporter, the control reporter, and either the NOD1 or NOD2 expression vector.
-
Compound Treatment: After 24 hours, pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (C12-iE-DAP for NOD1-transfected cells, L18-MDP for NOD2-transfected cells) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement:
-
Measure the firefly luciferase activity (NF-κB reporter) in a luminometer.
-
Measure the Renilla luciferase activity (control reporter) to normalize for transfection efficiency and cell viability.
-
-
Data Analysis:
In Vitro Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production).
-
Luminometer.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and varying concentrations of the test compound in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Signal Measurement: Read the luminescent signal using a luminometer.
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel Hv1 inhibitor reveals a new mechanism of inhibition of a voltage-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway | PLOS One [journals.plos.org]
- 6. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bowdish.ca [bowdish.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of 2-Guanidinobenzimidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Guanidinobenzimidazole are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon established safety protocols for hazardous chemical waste. Adherence to these guidelines is critical for maintaining a secure laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. Based on available safety data, this compound may cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE) and Handling:
| PPE / Handling Procedure | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves.[3] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[3] | To avoid inhalation of the compound. |
| Handling | Minimize dust generation and accumulation.[1] Use with adequate ventilation.[1] | To reduce the risk of inhalation and contamination. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to manage it as hazardous chemical waste.[2][3][4] Under no circumstances should this compound be disposed of in the general laboratory trash or down the drain.[4][5]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Solid Waste: Collect the dry chemical, along with any contaminated materials (e.g., gloves, weighing paper, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container must have a secure, tight-fitting lid.[5]
-
Liquid Waste: For solutions containing this compound, collect them in a designated liquid waste container.[5]
-
Container Choice: Use a container compatible with the chemical. Polyethylene or polypropylene (B1209903) containers are often recommended.[7] If reusing a container, ensure it is clean and properly relabeled.
-
Headroom: Leave adequate headroom in the container (at least 10%) to allow for expansion of contents.[6]
-
-
Labeling of Hazardous Waste:
-
Affix a "Hazardous Waste" label to the container.[8]
-
The label must include:
-
-
Storage of Hazardous Waste:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[3][5]
-
Provide them with all necessary information from the hazardous waste label.
-
Follow all institutional procedures for waste pickup and disposal.[6]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.[1][3]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material.[1][3] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[3][4]
-
Report: Report the spill to your laboratory supervisor and EHS department.[3]
Experimental Protocols
The standard and recommended procedure for the disposal of this compound does not involve chemical neutralization or deactivation by the user. The protocol is centered on the safe collection, storage, and transfer of the chemical as hazardous waste to a designated disposal facility.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2-Guanidinobenzimidazole
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Guanidinobenzimidazole. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not available, it is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] A thorough risk assessment should be conducted before beginning any work with this compound.[1]
1.1. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile gloves are recommended. A chemically resistant lab coat should also be worn.[4] | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To minimize the inhalation of potentially harmful dust or aerosols that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure and ensure safety when handling this compound.
2.1. Preparation
-
Consult the Safety Data Sheet (SDS): Before use, thoroughly review the SDS for this compound.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble Materials: Have all necessary equipment and reagents readily available to avoid interruptions.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible.
2.2. Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.
Experimental Protocol: Microwave-Assisted Synthesis of a Benzimidazole (B57391) Derivative
While a specific protocol for the synthesis of this compound is not detailed, the following is a representative microwave-assisted synthesis of a benzimidazole derivative, a common application for this class of compounds. Microwave-assisted synthesis is often preferred for its efficiency and reduced reaction times.[5][6][7]
Objective: To synthesize a 2-substituted benzimidazole derivative via a microwave-assisted condensation reaction.
Materials:
-
An appropriate aldehyde or carboxylic acid
-
Catalyst (e.g., an acid or a base, if required)
-
Solvent (e.g., ethanol (B145695) or a solvent-free approach)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 equivalent) and the desired aldehyde or carboxylic acid (1 equivalent).
-
If required, add the catalyst in the appropriate molar percentage.
-
Add the solvent, if the reaction is not solvent-free.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters (temperature, pressure, and time) according to the specific reaction being performed. A typical reaction might be run at 120-150°C for 5-15 minutes.[5]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work up the reaction mixture as required. This may involve filtration, extraction, and purification by chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A typical workflow for microwave-assisted synthesis of a benzimidazole derivative.
Mechanism of Action: Inhibition of Voltage-Gated Proton Channels (Hv1)
This compound is known to be an inhibitor of the voltage-gated proton channel Hv1.[3][8][9] This channel is involved in pH homeostasis and has been implicated in various physiological and pathological processes, including in cancer and ischemic stroke.[3][8] this compound binds to the intracellular side of the Hv1 channel's voltage-sensing domain, blocking the passage of protons.[3][8][9]
Signaling Pathway Diagram
Caption: Mechanism of Hv1 proton channel inhibition by this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
5.1. Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
5.2. Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
The date of accumulation and the name of the principal investigator or laboratory should also be on the label.
5.3. Storage
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
5.4. Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulators of the Human Voltage-Gated Proton Channel Hv1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Waste: Solids - SUU [suu.edu]
- 5. jocpr.com [jocpr.com]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-sensing domain of voltage-gated proton channel Hv1 shares mechanism of block with pore domains - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
